Isosakuranin
Description
(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one has been reported in Prunus serrulata var. pubescens, Rosa chinensis var. spontanea, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWIHDTSNESJZ-ZJHVPRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317830 | |
| Record name | Isosakuranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-69-0 | |
| Record name | Isosakuranin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosakuranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isosakuranin: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a flavanone glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and a comprehensive analysis of the various extraction methodologies employed for its isolation. Detailed experimental protocols, quantitative data on extraction yields, and a discussion of the key signaling pathways modulated by this compound are presented to support further research and development efforts.
Natural Sources of this compound
This compound is found in a variety of plant species, often alongside its aglycone, sakuranetin. The primary botanical sources identified in the literature are summarized in Table 1. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Prunus serrulata | Rosaceae | Bark | [1] |
| Rosa chinensis var. spontanea | Rosaceae | Flowers | [1] |
| Paliurus ramosissimus | Rhamnaceae | Fruits, Leaves | [2] |
| Citrus trifoliata | Rutaceae | Fruits |
Extraction Methodologies
The extraction of this compound from plant matrices is a critical step in its purification and subsequent pharmacological evaluation. Both conventional and modern extraction techniques have been employed, with the choice of method influencing the yield and purity of the final product.
Conventional Extraction Methods
Conventional methods, while often requiring longer extraction times and larger solvent volumes, are still widely used due to their simplicity and scalability.
-
Maceration: This technique involves soaking the plant material in a solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: This method utilizes a continuous reflux of a solvent over the plant material, allowing for a more efficient extraction compared to maceration.
Modern Extraction Methods
Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and often higher extraction yields.
-
Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves creates cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer.[3][4]
-
Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent.[5][6][7]
Solvents for Extraction
The choice of solvent is paramount for the efficient extraction of this compound. Polar solvents are generally preferred due to the glycosidic nature of the compound.
-
Ethanol and Methanol: These are the most commonly used solvents, often in aqueous solutions (e.g., 70-80% ethanol) to balance polarity and enhance extraction efficiency.[2][8]
-
Acetone: Another effective solvent for flavonoid extraction.
-
Water: While this compound has some solubility in water, aqueous extracts generally yield lower concentrations compared to alcohol-based solvents.
Quantitative Data on Extraction
The yield of this compound is highly dependent on the extraction method, solvent, and various process parameters. The following tables summarize key parameters and reported yields for flavonoid extraction, providing a basis for optimizing this compound isolation.
Table 2: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Temperature (°C) | Typical Time | Advantages | Disadvantages | Reference(s) |
| Maceration | Room Temperature | 24 - 72 hours | Simple, low cost | Time-consuming, lower yield | |
| Soxhlet Extraction | Boiling point of solvent | 6 - 24 hours | More efficient than maceration | Requires large solvent volumes, potential for thermal degradation | [9] |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 | 10 - 30 min | Fast, efficient, reduced solvent use | Requires specialized equipment | [10][11] |
| Microwave-Assisted Extraction (MAE) | 50 - 80 | 1 - 5 min | Very fast, high yield, low solvent use | Potential for localized overheating | [5][12] |
Table 3: Influence of Extraction Parameters on Flavonoid Yield (Representative Data)
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g dry weight) | Reference |
| Paliurus spina-christi | HPLC Analysis | Methanol | Room Temp | - | 0.66% (total flavonoids in leaves) | [13] |
| Hibiscus rosa-sinensis | MAE | Water (pH 4) | 60 | 3 | 9.56 g/L (anthocyanins) | [5] |
| Hibiscus rosa-sinensis | MAE | Acidified Ethanol | - | 2 | 179.75 mg/L (anthocyanins) | [6] |
| Citrus latifolia waste | UAE | Ethanol | - | - | 58.13 mg GAE/g dw (total phenolics) | [11] |
| Blackthorn flowers | MAE | 50% Ethanol | 60 | - | 63.7 mg GAE/g (total phenolics) | [12] |
| Mandarin Peel | MAE | 60% Ethanol | - | - | 21.83 mg GAE/g (total phenolics) | [7] |
Note: GAE = Gallic Acid Equivalents; dw = dry weight. Yields are for total flavonoids or phenolics as specified, not exclusively this compound.
Experimental Protocols
General Extraction Protocol from Paliurus ramosissimus Leaves
This protocol is adapted from a study on the bioactivity of Paliurus ramosissimus leaf extract.[2]
-
Preparation of Plant Material: Dry the leaves of Paliurus ramosissimus and pulverize them into a fine powder using a blender.
-
Extraction:
-
Weigh 20 g of the powdered plant material.
-
Add 400 mL of 70% ethanol to the powder in a suitable flask.
-
Place the flask in a shaking incubator for 48 hours at room temperature.
-
-
Filtration and Concentration:
-
Centrifuge the crude extract to separate the solid material.
-
Filter the supernatant through Advantec filter paper No. 2.
-
Concentrate the filtrate at 45°C under reduced pressure using a rotary evaporator to obtain a dry powder.
-
-
Storage: The resulting extract can be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), for further analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following provides a general framework for developing an HPLC-UV method for the quantification of this compound in plant extracts.[14][15]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:
-
Solvent A: 0.1% acetic acid or phosphoric acid in water.
-
Solvent B: Methanol or acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at its UV absorbance maximum, which is typically around 280-290 nm.
-
Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the extracts is then determined by comparing their peak areas to the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17]
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following are representative ¹H and ¹³C NMR chemical shifts.[18]
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the flavanone skeleton, the methoxy group, and the sugar moiety protons would be observed.
-
¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the sugar unit would be present.
Signaling Pathways Modulated by this compound
This compound and its aglycone, sakuranetin, have been shown to exert their biological effects, particularly their anti-inflammatory properties, by modulating key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key MAPK pathways include ERK, JNK, and p38. Flavonoids, including those related to this compound, can modulate MAPK signaling to reduce inflammation.
Caption: this compound's role in modulating the MAPK signaling pathway.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and the methodologies for its extraction and quantification. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its observed anti-inflammatory properties, paving the way for future drug development initiatives. Further research is warranted to optimize extraction processes for higher yields and to fully explore the pharmacological activities of this compound in various disease models.
References
- 1. This compound | C22H24O10 | CID 102004611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. phytojournal.com [phytojournal.com]
- 7. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. scispace.com [scispace.com]
- 10. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins | PLOS One [journals.plos.org]
- 11. Ultrasound-Assisted Extraction Optimization of Phenolic Compounds from Citrus latifolia Waste for Chitosan Bioactive Nanoparticles Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Isosakuranin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a bioactive flavanone, and its aglycone form, sakuranetin, are important phytoalexins in many plant species, playing a crucial role in defense against pathogens. The biosynthesis of sakuranetin involves a series of enzymatic reactions that are part of the broader phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of sakuranetin, detailing each enzymatic step from the precursor L-phenylalanine. It includes a summary of quantitative data, detailed experimental protocols for key enzymatic and analytical techniques, and a visualization of the signaling pathway that regulates its production. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.
Introduction
Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a flavanone that functions as a phytoalexin, an antimicrobial compound that is synthesized by plants and accumulates at sites of pathogenic infection[1][2]. This compound is a glycosylated form of sakuranetin. The addition of a methyl group at the 7-O-position of the precursor naringenin significantly enhances its antifungal activity[1]. The biosynthesis of sakuranetin is highly inducible by various biotic and abiotic elicitors, including UV irradiation, heavy metal exposure (CuCl2), and signaling molecules like jasmonic acid[1][3]. This guide will focus on the biosynthesis of the core aglycone, sakuranetin.
The Sakuranetin Biosynthesis Pathway
The biosynthesis of sakuranetin begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce the key intermediate, naringenin. Naringenin is then methylated to form sakuranetin. The entire pathway can be divided into two main stages.
Stage 1: Phenylalanine to Naringenin
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL)[4].
-
Cinnamate 4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid[4].
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by the addition of a Coenzyme A (CoA) molecule, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL), to form p-coumaroyl-CoA[4].
-
Chalcone Synthase (CHS): In the first committed step of flavonoid biosynthesis, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone[5].
-
Chalcone Isomerase (CHI): Finally, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin[5].
Stage 2: Naringenin to Sakuranetin
-
Naringenin 7-O-Methyltransferase (NOMT): The final step in sakuranetin biosynthesis is the methylation of the hydroxyl group at the 7-position of naringenin. This reaction is catalyzed by Naringenin 7-O-Methyltransferase (NOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce sakuranetin and S-adenosyl-L-homocysteine (SAH)[3][6].
Visualizing the Pathway
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in sakuranetin biosynthesis, primarily from rice (Oryza sativa).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Plant Source | Reference |
| Chalcone Isomerase (OsCHI3) | Naringenin Chalcone | 11.60 | 69.35 | 5.978 x 10⁶ | Rice | [5] |
| Naringenin 7-O-Methyltransferase (OsNOMT) | (2S)-Naringenin | 1.9 ± 0.1 | 25 ± 3 | - | Rice | [3] |
Concentrations of Sakuranetin in Rice (Oryza sativa)
| Condition | Tissue | Concentration (ng/g fresh weight) | Reference |
| Mock-inoculated | Leaf | ~25 | [2] |
| Inoculated with Magnaporthe oryzae (4 dpi) | Leaf | 108 | [2] |
| Brown Planthopper attack | Phloem Sap | 500 - 1000 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
This protocol is adapted from a general spectrophotometric assay for PAL activity.
Materials:
-
Plant tissue
-
Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol
-
Assay Buffer: 0.1 M Sodium Borate buffer (pH 8.8)
-
Substrate Solution: 10 mM L-phenylalanine in Assay Buffer
-
1 M HCl
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 2.8 mL of Assay Buffer and 0.1 mL of the crude enzyme extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the Substrate Solution.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M HCl.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.
-
The formation of trans-cinnamic acid is determined by the increase in absorbance at 290 nm.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).
-
Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay
This protocol is based on the characterization of rice NOMT[3].
Materials:
-
Purified recombinant NOMT or crude plant protein extract
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5)
-
Substrate Solution: 10 mM (2S)-Naringenin in DMSO
-
Methyl Donor: 10 mM S-adenosyl-L-methionine (SAM)
-
Methanol
-
HPLC system
Procedure:
-
Enzyme Assay:
-
Prepare a 100 µL reaction mixture containing:
-
88 µL Assay Buffer
-
5 µL of 10 mM SAM
-
5 µL of enzyme solution
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of 10 mM (2S)-Naringenin.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of methanol.
-
-
Analysis:
-
Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of sakuranetin produced.
-
HPLC Quantification of Naringenin and Sakuranetin
This protocol provides a general method for the separation and quantification of naringenin and sakuranetin.
Materials:
-
Plant tissue extract (methanolic)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Naringenin and Sakuranetin standards
Procedure:
-
Sample Preparation:
-
Extract 100 mg of ground plant tissue with 1 mL of 80% methanol by vortexing and sonication.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 280 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
-
Quantification:
-
Prepare a standard curve for both naringenin and sakuranetin using a series of known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and spectra with the standards.
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthesis pathway.
Materials:
-
Plant tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
Gene-specific primers for PAL, C4H, 4CL, CHS, CHI, and NOMT
-
Reference gene primers (e.g., Actin or Ubiquitin)
-
SYBR Green qPCR master mix
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare a 20 µL qPCR reaction mixture containing:
-
10 µL of 2x SYBR Green master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
-
qPCR Program:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to check for primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of a reference gene.
-
Regulation of the Pathway
The biosynthesis of sakuranetin is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, including PAL, CHS, and NOMT, is induced by various stress signals. Elicitors such as jasmonic acid and UV radiation trigger a signaling cascade that leads to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes, leading to their increased transcription and subsequent accumulation of sakuranetin at the site of stress or infection[3][8].
Signaling Pathway Diagram
Conclusion
The this compound (sakuranetin) biosynthesis pathway is a well-characterized branch of the phenylpropanoid pathway that is crucial for plant defense. Understanding the enzymes, regulation, and quantification of the metabolites in this pathway is essential for researchers in plant science and for those looking to harness these natural compounds for applications in medicine and agriculture. This guide provides a foundational resource to aid in these research endeavors.
References
- 1. sakuranetin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Isosakuranin: A Technical Guide for Researchers
An In-depth Review of Current Preclinical Findings and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a flavanone glycoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide array of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anti-inflammatory effects. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge on its mechanistic pathways and provides detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration into the therapeutic potential of this compound.
Introduction
This compound, chemically known as (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid found in various plant species. Flavonoids are a diverse group of polyphenolic compounds recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This compound, as a specific member of this class, is being increasingly studied to elucidate its unique biological profile and potential for therapeutic applications. This guide will delve into the current understanding of this compound's biological activities, with a particular emphasis on the molecular mechanisms and the experimental approaches used to characterize them.
Anti-inflammatory Activity
The most well-documented biological activity of this compound is its anti-inflammatory effect. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages. Specifically, it has been observed to:
-
Reduce Pro-inflammatory Mediators: this compound significantly decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.
-
Inhibit Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is markedly suppressed by this compound in activated immune cells.
-
Modulate MAPK Signaling: this compound has been demonstrated to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade that are activated in response to inflammatory stimuli like LPS. This inhibition leads to the downstream suppression of transcription factors such as AP-1, which are crucial for the expression of pro-inflammatory genes.
Quantitative Data
While specific IC50 values for this compound's inhibition of all inflammatory mediators are not consistently reported across the literature, the following table summarizes the available data for related activities. It is important to note that these values can vary depending on the specific experimental conditions.
| Activity | Test System | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not consistently available for this compound. Related flavones show IC50 values in the range of 17-27 µM. | [1] |
| Prostaglandin E2 (PGE2) Production | TPA-stimulated rat peritoneal macrophages | Data not available for this compound. Related chalcones show IC50 values around 3 µM. | [2] |
| TNF-α, IL-6, IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Data not consistently available for this compound. Other natural compounds show IC50 values in the low µM range. | [3] |
Note: The lack of specific, repeated, and directly comparable quantitative data for this compound in the public domain is a current limitation in the field.
Signaling Pathway Diagram
Other Potential Biological Activities
Beyond its anti-inflammatory effects, preliminary evidence and the activities of structurally related flavonoids suggest that this compound may possess other valuable biological properties.
Antioxidant Activity
Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is hypothesized that this compound shares these antioxidant properties.
-
Quantitative Data: Specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not widely reported. However, related flavonoids exhibit a wide range of IC50 values in these assays, often in the µg/mL to mg/mL range, depending on the specific compound and assay conditions.[1][4]
Anticancer Activity
Several flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further investigation.
Neuroprotective Effects
Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Given this compound's anti-inflammatory and potential antioxidant activities, it is a candidate for neuroprotection.
-
Quantitative Data: EC50 values for the neuroprotective effects of this compound in cell models like PC12 and SH-SY5Y have not been specifically determined in the reviewed literature. Related compounds have shown protective effects in these models.
Antiviral Activity
Some flavonoids have been reported to exhibit antiviral activity against various viruses, including influenza and rhinoviruses. The antiviral potential of this compound is an area for future research.
-
Quantitative Data: EC50 values for this compound against specific viruses are not currently available. A study on the related compound Sakuranetin showed antiviral activity against human rhinovirus 3, with over 67% inhibition at a concentration of 100 µg/mL.[7][8]
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays.
Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in a widely used macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement: Collect the supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot for MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 and JNK to assess the effect of this compound on the MAPK signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38 and JNK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound demonstrates significant promise as a bioactive compound, particularly in the realm of anti-inflammatory therapeutics. Its ability to modulate the MAPK signaling pathway and subsequently reduce the production of key inflammatory mediators provides a strong rationale for its further development. However, a notable gap in the current research is the lack of comprehensive and standardized quantitative data on its various biological activities.
Future research should focus on:
-
Systematic Quantification: Conducting rigorous dose-response studies to determine the IC50 and EC50 values of this compound for its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects.
-
In Vivo Studies: Translating the promising in vitro findings into preclinical animal models of inflammatory and other relevant diseases to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity, which could lead to the development of more potent and selective therapeutic agents.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosakuranin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a flavanone found in a variety of medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. Drawing from available preclinical research, this document outlines its core mechanisms of action, including its anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies and quantitative data are presented to support the described signaling pathways and cellular responses. Visual diagrams of these pathways are provided to facilitate a clear understanding of the complex interactions involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory responses, mitigation of oxidative stress, and influence on metabolic and cell survival pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and inhibiting the expression of these inflammatory mediators.
-
MAPK Pathway Modulation: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transmitting extracellular signals to the cellular interior to regulate processes like inflammation and apoptosis. This compound has been observed to modulate the phosphorylation of these key MAPK proteins, contributing to its anti-inflammatory effects.
Antioxidant Activity
This compound exhibits significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
-
Nrf2/Keap1 Pathway Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This induction of endogenous antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its anti-inflammatory and antioxidant activities, which are critical in mitigating neuronal damage in neurodegenerative diseases. By suppressing neuroinflammation and oxidative stress in neuronal cells, this compound helps to preserve neuronal viability and function.
Metabolic Regulation
This compound has shown potential in regulating metabolic processes, particularly in the context of insulin signaling. It has been suggested to improve insulin sensitivity, although the precise molecular mechanisms are still under investigation. One of the proposed mechanisms involves the modulation of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B).
Signaling Pathway Diagrams
To visually represent the intricate mechanisms of this compound, the following diagrams have been generated using the DOT language.
Quantitative Data
While extensive quantitative data for pure this compound is still emerging, the following tables summarize available information from studies on extracts containing this compound or from related compounds. It is important to note that the activity of pure this compound may differ.
Table 1: In Vitro Anti-Cancer Activity (IC50 Values)
| Cell Line | Cancer Type | Compound/Extract | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Pulicaria undulata extract (contains this compound) | 519.2 | [1] |
| K562 | Erythroleukemia | Pulicaria undulata extract (contains this compound) | 1212 | [1] |
| PANC-1 | Pancreatic Cancer | Pulicaria undulata extract (contains this compound) | 1535 | [1] |
Note: The provided IC50 values are for a plant extract containing this compound among other compounds, and not for pure this compound.
Table 2: In Vitro Anti-inflammatory Activity
| Cell Line | Stimulant | Parameter Measured | Treatment | Concentration | % Inhibition/Reduction | Reference |
| RAW 264.7 | LPS | NO Production | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |
| RAW 264.7 | LPS | iNOS expression | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |
| RAW 264.7 | LPS | COX-2 expression | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |
Note: Data for pure this compound is limited. The data presented is for a structurally related isoflavone, puerarin, to illustrate a similar potential mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of flavonoid bioactivity, which can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80-90% confluency in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation events).[5]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.[5]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the effect of this compound on the mRNA expression of target genes.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described for the Western blot protocol. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]
-
RT-qPCR: Perform RT-qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin).[6][7]
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[8]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg). Administer the treatments orally or intraperitoneally 30-60 minutes before inducing inflammation.[9][10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[9][10]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action is primarily centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The ability of this compound to inhibit the NF-κB and MAPK pathways, and to activate the Nrf2/ARE pathway, provides a strong rationale for its potential therapeutic application in a range of diseases characterized by inflammation and oxidative damage. While the currently available quantitative data for pure this compound is limited, the existing evidence strongly supports its further investigation as a lead compound in drug discovery and development. The experimental protocols detailed in this guide provide a framework for future research aimed at elucidating the full therapeutic potential and precise molecular targets of this compound.
References
- 1. farmacia.ufrj.br [farmacia.ufrj.br]
- 2. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formononetin Upregulates Nrf2/HO-1 Signaling and Prevents Oxidative Stress, Inflammation, and Kidney Injury in Methotrexate-Induced Rats [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
The Pharmacokinetics of Isosakuranin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacokinetic studies on isosakuranin are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established pharmacokinetic profiles of structurally similar flavanone glycosides, particularly hesperidin and naringin, to predict the likely absorption, distribution, metabolism, and excretion (ADME) of this compound. The experimental protocols and quantitative data presented are illustrative and based on methodologies commonly employed for this class of compounds.
Introduction
This compound is a flavanone glycoside, specifically the 7-O-glucoside of isosakuranetin. Like other citrus flavonoids, it is of significant interest for its potential pharmacological activities. A thorough understanding of its pharmacokinetic profile is crucial for the development of this compound as a therapeutic agent, as it governs the compound's bioavailability, efficacy, and potential for drug interactions. This technical guide synthesizes the current understanding of flavanone glycoside pharmacokinetics to provide a detailed predictive profile for this compound.
Predicted Pharmacokinetic Profile of this compound
The journey of this compound through the body is expected to follow the general pathway established for flavanone glycosides. This involves initial hydrolysis of the glycosidic bond, followed by absorption of the aglycone (isosakuranetin), and subsequent extensive metabolism.
Absorption
Flavonoid glycosides are generally not absorbed intact through the small intestine due to their hydrophilicity.[1] The absorption of this compound is therefore predicted to be dependent on the enzymatic hydrolysis of its glucose moiety.
-
Small Intestine: Some hydrolysis of the glycosidic bond may occur in the small intestine, catalyzed by brush border enzymes like lactase-phlorizin hydrolase (LPH), to release the aglycone, isosakuranetin.[2][3] The liberated isosakuranetin, being more lipophilic, can then be absorbed via passive diffusion across the intestinal epithelium.[4]
-
Colon: A significant portion of ingested this compound is expected to reach the colon intact.[1] Here, the gut microbiota, which possesses a wide array of glycosidases, will hydrolyze this compound to isosakuranetin.[5][6] The released aglycone is then absorbed from the colon.
Distribution
Following absorption, isosakuranetin will enter the systemic circulation. Like other flavanones, it is expected to bind to plasma proteins, which will influence its distribution into various tissues. The extent of protein binding for isosakuranetin has not been specifically determined.
Metabolism
The metabolism of this compound is predicted to be extensive and occur in two main phases:
-
Phase I Metabolism (Pre-systemic and Hepatic): The primary Phase I reaction for flavanones is typically hydroxylation or demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8]
-
Phase II Metabolism (Intestinal and Hepatic): This is the major metabolic pathway for flavanones.[1] After absorption, isosakuranetin is expected to undergo extensive conjugation reactions in both the intestinal cells and the liver. The primary conjugation reactions are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[3][9] The resulting glucuronide and sulfate conjugates are the primary metabolites found in systemic circulation.[10][11]
Excretion
The conjugated metabolites of isosakuranetin are more water-soluble and are readily eliminated from the body, primarily through urine and, to a lesser extent, bile.[10]
Quantitative Data
Direct pharmacokinetic data for this compound is not available. However, based on studies of similar flavanone aglycones, hesperetin and naringenin, we can predict a likely range of pharmacokinetic parameters for isosakuranetin following oral administration of this compound.
| Parameter | Predicted Value for Isosakuranetin | Rationale/Supporting Evidence |
| Tmax (h) | 2 - 5 | Similar to the Tmax observed for hesperetin (4.0 h) and naringenin (3.5 h) after oral administration of their aglycones.[12] The delay is attributed to the time required for deglycosylation and absorption. |
| Cmax (ng/mL) | Variable, likely in the range of 500-2000 | Highly dependent on the dose and formulation. Naringenin generally shows a higher Cmax than hesperetin.[12] |
| t1/2 (h) | 2 - 4 | The elimination half-life for hesperetin and naringenin is reported to be around 3.05 h and 2.31 h, respectively.[12] |
| Bioavailability | Low | Flavanone glycosides generally exhibit low bioavailability due to incomplete absorption and extensive first-pass metabolism.[13] The type of sugar moiety significantly impacts bioavailability, with glucosides generally having higher bioavailability than rhamnoglucosides.[10] |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound after oral administration to Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be fasted overnight before dosing.
-
Dosing: this compound will be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma will be separated by centrifugation (3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals will be housed in metabolic cages for 24 hours to collect urine and feces for analysis of metabolites and parent compound.
-
Sample Analysis: Plasma and urine samples will be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone, isosakuranetin. The concentration of isosakuranetin will be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) will be calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolic stability and identify the major metabolites of isosakuranetin in rat and human liver microsomes.
Methodology:
-
Materials: Rat and human liver microsomes, NADPH regenerating system, and isosakuranetin.
-
Incubation: Isosakuranetin (1 µM) will be incubated with liver microsomes (0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C. Aliquots will be taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction will be stopped by adding ice-cold acetonitrile.
-
Sample Preparation: Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.
-
Metabolite Identification: The samples will be analyzed by LC-MS/MS to identify the formation of glucuronide and sulfate conjugates and any Phase I metabolites.
-
Metabolic Stability Assessment: The disappearance of the parent compound (isosakuranetin) over time will be used to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Isosakuranin: A Technical Guide to Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosakuranin is a flavanone glycoside found in various plant species, including Citrus species.[1] Upon ingestion, it is often metabolized to its aglycone form, isosakuranetin, which is credited with a wide range of biological activities. This document provides a comprehensive technical overview of the existing research on this compound and its aglycone, focusing on their potential therapeutic applications. We will delve into the molecular mechanisms, summarize quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the critical signaling pathways involved. The primary therapeutic areas explored include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.
Molecular Mechanisms of Action
The therapeutic effects of this compound are largely attributed to its aglycone, isosakuranetin, which modulates several key signaling pathways and cellular processes.
Anti-inflammatory and Antioxidant Pathways
Isosakuranetin has demonstrated significant anti-inflammatory and antioxidant properties by interfering with critical signaling cascades. A primary mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK.[1] This action, coupled with the suppression of the Nuclear Factor-κB (NF-κB) pathway, leads to a downstream reduction in the production of pro-inflammatory mediators.[2][3]
The antioxidant effects are mediated by its ability to counteract oxidative stress. In neuronal PC12 cells challenged with hydrogen peroxide, isosakuranetin blocks the increase in reactive oxygen species (ROS), reduces caspase-3 activity (a key executioner of apoptosis), and prevents the depletion of endogenous antioxidant enzymes like catalase.[1]
Ion Channel Modulation
Isosakuranetin is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] This inhibition occurs with high potency (IC50 = 50 nM) and selectivity over other TRP channels like TRPM1, TRPM8, and TRPV1.[1] The modulation of TRPM3 is linked to its antinociceptive (pain-reducing) effects, as demonstrated in preclinical models.[1]
Pharmacological Activities and Therapeutic Potential
Anti-inflammatory and Dermatological Effects
Isosakuranetin shows considerable promise in dermatology, particularly in combating skin photoaging. It effectively suppresses the UV-B-induced expression of matrix metalloproteinase-1 (MMP-1) in human keratinocytes, a key enzyme responsible for collagen degradation.[1] This suggests a potential application in topical formulations for anti-aging and skin protection. Its general anti-inflammatory properties further support its use in managing inflammatory skin conditions.
Neuroprotective Effects
The antioxidant and anti-inflammatory actions of this compound's metabolites contribute to significant neuroprotective potential. By mitigating oxidative stress, inhibiting apoptosis (via caspase-3 and JNK inhibition), and reducing neuroinflammation, isosakuranetin helps protect neuronal cells from damage.[1] These mechanisms are highly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological features.[4][5]
Anticancer Activity
Like many flavonoids, this compound and its aglycone are being investigated for their anticancer properties.[6] The proposed mechanisms include antiproliferative effects, induction of apoptosis, and modulation of signaling pathways critical for cancer cell survival and proliferation, such as the Wnt and MAPK pathways.[7] Studies have highlighted its potential against various cancer cell lines, though this research is still in early preclinical stages.[7]
Cardiovascular and Metabolic Effects
In vivo studies have shown that isosakuranetin can reduce systolic blood pressure in spontaneously hypertensive rats, indicating a potential role in managing hypertension.[1] Furthermore, its anti-inflammatory and antioxidant properties are relevant to metabolic disorders like type 2 diabetes, where chronic low-grade inflammation and oxidative stress are contributing factors.[8] It has also been shown to have hepatoprotective effects in a rat model of liver cirrhosis.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its aglycone, isosakuranetin.
Table 1: In Vitro Biological Activity of Isosakuranetin
| Target/Assay | Cell Line / System | Concentration / IC50 | Observed Effect | Reference |
| TRPM3 Ion Channel | HEK293 cells | IC50 = 50 nM | Inhibition of calcium uptake | [1] |
| MMP-1 Expression | HaCaT keratinocytes | 20 µM | 90% inhibition of UV-B-induced expression | [1] |
| ERK1/2 Phosphorylation | HaCaT keratinocytes | 50 µM | Inhibition | [1] |
| ROS, Caspase-3, JNK | PC12 cells | 0.8 µM | Blocked H₂O₂-induced increases | [1] |
| PGE₂ Production | RAW264.7 macrophages | IC50 > 50 µM | Anti-inflammatory activity | [10] |
Table 2: In Vivo Efficacy of Isosakuranetin
| Animal Model | Dosage | Therapeutic Effect | Reference |
| Mouse (Hot Plate Test) | 2 mg/kg | Increased latency to pain response (antinociceptive) | [1] |
| Spontaneously Hypertensive Rats | 10 mg/kg | Reduction in systolic blood pressure | [1] |
| Rats with Liver Cirrhosis | Not specified | Hepatoprotective effects | [9] |
Table 3: Pharmacokinetic Parameters of Isosakuranetin in Rats with Liver Cirrhosis (LC)
| Parameter | Control Rats | LC Rats | LC-ISN Rats (Isosakuranetin-treated) | Reference |
| AUC (Area Under the Curve) | Baseline | 429% increase vs. Control | 223% increase vs. Control; 38.9% decrease vs. LC | [9] |
| Cmax (Maximum Concentration) | Baseline | 158% increase vs. Control | 72.2% increase vs. Control; 33.2% decrease vs. LC | [9] |
Note: Data for Tofacitinib pharmacokinetics in a liver cirrhosis model, demonstrating Isosakuranetin's (ISN) modulatory effect.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on the cited literature.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a typical workflow for assessing the anti-inflammatory effects of this compound on macrophages.
-
Cell Culture : RAW264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating : Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Pre-treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Stimulation : Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, excluding the negative control group.
-
Incubation : Cells are incubated for 24 hours.
-
Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification of Inflammatory Mediators : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or prostaglandins (e.g., PGE₂) in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis : The reduction in inflammatory mediators in the this compound-treated groups is compared to the LPS-only control group.
In Vivo Pharmacokinetic Study (Rat Model)
This protocol describes a general procedure for evaluating the pharmacokinetics of a compound like this compound in rats, based on methodologies mentioned in the literature.[11]
-
Animal Model : Male Sprague-Dawley rats are used. For specific studies, disease models like N-dimethylnitrosamine-induced liver cirrhosis may be established.[9]
-
Cannulation : For intravenous administration and serial blood sampling, a catheter is surgically implanted into the jugular vein under anesthesia.[11] Animals are allowed a recovery period.
-
Compound Administration : this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10] The solution is administered either intravenously (IV) via the cannula or orally (PO) by gavage at a specific dose.
-
Sample Collection :
-
Blood : Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine : Rats are housed in metabolic cages to allow for the collection of urine over a 24-hour period.
-
-
Sample Analysis :
-
Extraction : this compound and its metabolites are extracted from plasma and urine samples, typically using liquid-liquid or solid-phase extraction.
-
Quantification : The concentration of the analyte is determined using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS).[11]
-
-
Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key parameters such as half-life, clearance, volume of distribution, Cmax, and AUC.
Conclusion and Future Directions
This compound, primarily through its active aglycone isosakuranetin, exhibits a compelling range of pharmacological activities that position it as a promising candidate for therapeutic development. Its well-defined mechanisms of action, particularly the modulation of MAPK, NF-κB, and TRPM3 pathways, provide a strong foundation for its anti-inflammatory, neuroprotective, and antinociceptive effects.
While preclinical data are encouraging, further research is required. Key future directions include:
-
Clinical Trials : Moving from preclinical models to human studies to validate efficacy and safety for conditions like inflammatory skin disorders, hypertension, and neurodegenerative diseases.
-
Bioavailability and Formulation : Developing advanced drug delivery systems to overcome the generally poor bioavailability of flavonoids and enhance therapeutic efficacy.
-
Toxicology : Conducting comprehensive long-term toxicology studies to establish a robust safety profile for chronic use.
-
Synergistic Effects : Investigating the potential for this compound to be used in combination therapies to enhance the efficacy of existing drugs, as suggested by its modulatory effect on drug metabolism.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Isosakuranetin on Pharmacokinetic Changes of Tofacitinib in Rats with N-Dimethylnitrosamine-Induced Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stereospecific pharmacokinetics of racemic homoeriodictyol, isosakuranetin, and taxifolin in rats and their disposition in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosakuranin: A Comprehensive Technical Review of Its Bioactivities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosakuranin, a flavanone glycoside, and its aglycone form, isosakuranetin, are natural compounds found in a variety of plant species. These molecules have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Antioxidant Activity
This compound and its aglycone, isosakuranetin, exhibit notable antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms. The antioxidant capacity of these compounds has been evaluated using various in vitro assays.
Quantitative Antioxidant Data
| Compound | Assay | IC50 / Activity | Reference |
| Isosakuranetin | DPPH Radical Scavenging | Data not available in searched literature | |
| Isosakuranetin | ABTS Radical Scavenging | Data not available in searched literature | |
| Isosakuranetin | ORAC | Data not available in searched literature |
While the antioxidant potential of this compound and isosakuranetin is frequently cited, specific IC50 values from DPPH, ABTS, and ORAC assays were not available in the reviewed literature. Further primary studies are needed to quantify these activities.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture : Add various concentrations of the test compound (this compound) to the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.
-
ABTS Radical Cation Generation : The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added.
-
Incubation : The reaction is incubated for a set time at a specific temperature.
-
Measurement : The absorbance is read at the specified wavelength.
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator.
-
Reagent Preparation : Prepare a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture : In a microplate, combine the fluorescent probe, the test compound at various concentrations, and the free radical initiator.
-
Fluorescence Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These effects are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
Quantitative Anti-inflammatory Data
| Compound | Cell Line | Inflammatory Mediator | IC50 (µM) | Reference |
| Isosakuranetin | RAW 264.7 | Nitric Oxide (NO) | ~17-20 | [1] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation : Incubate the cells for a further 24 hours.
-
Nitrite Measurement : Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis : Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: this compound's anti-inflammatory mechanism.
Anti-cancer Activity
Preliminary studies suggest that this compound may possess anti-cancer properties, including the induction of apoptosis in cancer cell lines.
Quantitative Anti-cancer Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Isosakuranetin | HeLa | Cell Viability (MTT) | Data not available in searched literature | |
| Isosakuranetin | MCF-7 | Cell Viability (MTT) | Data not available in searched literature |
Specific IC50 values for the effect of this compound or isosakuranetin on the viability of HeLa and MCF-7 cells were not found in the reviewed literature. Further research is required to quantify the cytotoxic and apoptotic effects on these and other cancer cell lines.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Cell Seeding : Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to attach.
-
Treatment : Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cancer cells with this compound at various concentrations.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for anti-cancer activity assessment.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal cell death.
Quantitative Neuroprotection Data
| Compound | Cell Line | Stressor | Endpoint | Result | Reference |
| Isosakuranetin | PC12 | Hydrogen Peroxide (H₂O₂) | Cell Viability | Significantly inhibited the decrease in cell viability.[2] | [2] |
| Isosakuranetin | PC12 | Hydrogen Peroxide (H₂O₂) | ROS Formation | Scavenged ROS formation.[2] | [2] |
| Isosakuranetin | PC12 | Hydrogen Peroxide (H₂O₂) | Mitochondrial Membrane Potential | Attenuated the decrease in mitochondrial membrane potential.[2] | [2] |
| Isosakuranetin | PC12 | Hydrogen Peroxide (H₂O₂) | Caspase-3 Activity | Attenuated the increase in caspase-3 activity.[2] | [2] |
While studies demonstrate a significant neuroprotective effect, specific quantitative data such as the percentage increase in cell viability at different concentrations of isosakuranetin are not consistently reported in a standardized format.
Experimental Protocols
Neuroprotection Assay in H₂O₂-treated PC12 Cells
This assay evaluates the ability of a compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.
-
Cell Culture and Differentiation : Culture PC12 cells and, if required, differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Pre-treatment : Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 6 hours).[2]
-
Induction of Oxidative Stress : Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 400 µM for 16 hours) to induce oxidative damage and cell death.[2]
-
Assessment of Neuroprotection : Evaluate cell viability using the MTT assay. Additionally, other parameters like intracellular ROS levels (using probes like DCFH-DA), mitochondrial membrane potential (using dyes like JC-1 or Rhodamine 123), and apoptosis markers (e.g., caspase-3 activity) can be measured.
-
Data Analysis : Compare the outcomes in this compound-treated cells to the H₂O₂-treated control to determine the extent of neuroprotection.
Caption: Neuroprotective mechanism of this compound.
Conclusion
This compound and its aglycone, isosakuranetin, are promising natural compounds with a spectrum of beneficial biological activities. Their antioxidant and anti-inflammatory properties are the most well-documented, with clear evidence of their ability to modulate key signaling pathways involved in inflammation. The anti-cancer and neuroprotective effects, while promising, require further investigation to establish definitive mechanisms and quantitative efficacy. This technical guide highlights the current state of knowledge on this compound and underscores the need for further research to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams offer a framework for future studies in this area.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosakuranin (CAS Number: 491-69-0): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a flavanone glycoside with the CAS number 491-69-0, is a natural product found in various plant species, notably in the fruits of Paliurus ramosissimus and in Citrus species.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, significant biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, isolation, and analysis, as well as for key biological assays, are presented to facilitate further research and drug development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz diagrams to provide a clear understanding of its molecular interactions.
Physicochemical Properties
This compound is a glycoside of isosakuranetin. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 491-69-0 | [1] |
| Molecular Formula | C22H24O10 | [1] |
| Molar Mass | 448.42 g/mol | [1] |
| IUPAC Name | (2S)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Appearance | Powder | [1] |
| Melting Point | 190 °C | [1] |
| Boiling Point (Predicted) | 768.0 ± 60.0 °C | [1] |
| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.17 ± 0.40 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Storage Condition | 2-8℃ | [1] |
Biological Activities and Mechanisms of Action
This compound and its aglycone, isosakuranetin, have demonstrated a wide range of biological activities, positioning them as promising candidates for therapeutic development.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Its aglycone, isosakuranetin, has been shown to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is attributed to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can downregulate the expression of pro-inflammatory mediators.
Antioxidant Activity
A key aspect of this compound's therapeutic potential lies in its antioxidant properties. It can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The proposed mechanisms for its anticancer activity include the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways crucial for cancer cell survival and growth.
Neuroprotective Effects
This compound and its aglycone possess neuroprotective properties. They have been shown to protect neuronal cells, such as PC12 cells, from oxidative stress-induced damage. The neuroprotective mechanism involves the reduction of reactive oxygen species (ROS) production and the modulation of signaling pathways involved in neuronal cell survival and apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its aglycone, isosakuranetin.
Table 1: Anti-inflammatory Activity of Isosakuranetin
| Cell Line | Assay | IC50 Value | Reference |
| RAW264.7 | PGE2 production inhibition | > 50 μM |
Table 2: Antioxidant Activity of this compound and Related Flavonoids
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH radical scavenging | Data not available | |
| Isosakuranetin | DPPH radical scavenging | Data not available | |
| Quercetin | DPPH radical scavenging | ~5 µg/mL | |
| Ascorbic Acid (Standard) | DPPH radical scavenging | ~5 µg/mL |
Table 3: Anticancer Activity of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 | MTT Assay | Data not available | |
| Isosakuranetin | Various cancer cell lines | Various assays | Data not available | |
| Doxorubicin (Standard) | MCF-7 | MTT Assay | ~1 µM |
Experimental Protocols
Extraction and Isolation of this compound from Paliurus ramosissimus
Objective: To extract and isolate this compound from the dried fruits of Paliurus ramosissimus.
Materials:
-
Dried and powdered fruits of Paliurus ramosissimus
-
Methanol (analytical grade)
-
Silica gel for column chromatography (100-200 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered fruits of Paliurus ramosissimus with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or n-hexane-ethyl acetate.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine the fractions containing this compound (as identified by TLC comparison with a standard).
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Recrystallize the purified compound to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).
-
MTT Assay for Anticancer Activity
Objective: To evaluate the cytotoxic effect of this compound on MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Neuroprotection Assay in PC12 Cells
Objective: To assess the neuroprotective effect of this compound against oxidative stress in PC12 cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
-
MTT solution
-
96-well plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional):
-
Seed PC12 cells in a 96-well plate. For some experiments, cells can be differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
-
Pre-treatment:
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to H₂O₂ or 6-OHDA for a designated time to induce cell death.
-
-
Cell Viability Assessment:
-
Perform an MTT assay as described in the anticancer activity protocol to determine cell viability.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the control group (cells not exposed to the neurotoxin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound research.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Conclusion
This compound (CAS 491-69-0) is a promising natural flavonoid with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides a comprehensive resource for researchers, summarizing its key properties, presenting quantitative data, and offering detailed experimental protocols. The elucidation of its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways, provides a strong foundation for its further investigation as a potential therapeutic agent. Future studies should focus on in-depth in vivo efficacy and safety profiling to translate the promising in vitro findings into clinical applications.
References
Isosakuranin (C22H24O10): A Technical Guide on its Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosakuranin, a flavanone glycoside with the chemical formula C22H24O10 and a molecular weight of approximately 448.4 g/mol , has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its core molecular properties, established biological activities, and the underlying molecular mechanisms. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Molecular Profile
This compound is a naturally occurring flavonoid, specifically a flavanone glycoside. Its chemical structure consists of a flavanone aglycone, isosakuranetin, linked to a glucose molecule.
| Property | Value | Source |
| Molecular Formula | C22H24O10 | --INVALID-LINK-- |
| Molecular Weight | 448.4 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | --INVALID-LINK-- |
| CAS Number | 491-69-0 | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent in several disease contexts. The primary activities investigated include its anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties, and this compound is no exception. These compounds can modulate inflammatory responses through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense systems. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][3][4][5]
Anticancer Activity
Preliminary in vitro studies have indicated that this compound may possess anticancer properties. The cytotoxic effects of related flavonoids have been observed against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia).[6] The proposed mechanisms for these effects often involve the induction of apoptosis and the inhibition of cell proliferation.
Key Signaling Pathways
The biological activities of this compound are mediated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Flavonoids have been shown to modulate MAPK signaling, often leading to anti-inflammatory and pro-apoptotic effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[7][8][9][10][11] Its activation is often associated with cancer progression and resistance to therapy. Some natural compounds have been found to inhibit this pathway, leading to anticancer effects.
Experimental Protocols
The following sections outline generalized protocols for key experiments commonly used to assess the biological activities of compounds like this compound. It is important to note that specific parameters may need to be optimized for different cell types and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
-
In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[1][12][13]
-
Principle: The injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Acclimatize rodents (typically rats or mice) to the experimental conditions.
-
Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage). A positive control drug (e.g., indomethacin) should also be included.
-
After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
Experimental Workflow and Logical Relationships
The investigation of a novel compound like this compound typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its derivatives.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the identified signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic delivery.
-
In Vivo Efficacy in Disease Models: Evaluating the therapeutic efficacy of this compound in more complex animal models of inflammatory diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
Through continued rigorous scientific investigation, this compound may emerge as a valuable lead compound in the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 6. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Isosakuranin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosakuranin, a flavanone glycoside, is a naturally occurring bioactive compound found in various plant species, including those of the Citrus, Prunus, and Paliurus genera. It has garnered significant interest within the scientific community due to its potential therapeutic properties. Accurate and efficient isolation and purification of this compound are paramount for comprehensive preclinical and clinical investigations, as well as for the development of novel therapeutic agents.
This document provides a detailed protocol for the isolation and purification of this compound from plant materials. The methodology is based on established phytochemical extraction and chromatographic techniques, ensuring a high degree of purity and yield.
Principle of the Method
The isolation and purification of this compound from a plant matrix involves a multi-step process. Initially, the dried and powdered plant material is subjected to solvent extraction to liberate a broad spectrum of secondary metabolites, including this compound. The resulting crude extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Finally, the targeted fraction is subjected to a series of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound in a highly purified form.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered peels of Citrus changshan-huyuan are a suitable source. Other documented sources include species from the Prunus and Paliurus genera.
-
Reagents:
-
Methanol (analytical and HPLC grade)
-
Ethanol (95%)
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Petroleum ether (analytical grade)
-
Chloroform (analytical grade)
-
Acetone (analytical grade)
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water
-
Extraction of this compound
-
Maceration:
-
Weigh 1 kg of dried, powdered plant material.
-
Place the powder in a large container and add 10 L of 95% ethanol.
-
Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in 1 L of deionized water.
-
Transfer the suspension to a large separatory funnel.
-
Perform successive extractions with the following solvents in the order listed, using 1 L of each solvent for each extraction (repeat each solvent extraction three times):
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
-
Collect each solvent fraction separately. The ethyl acetate and n-butanol fractions are most likely to contain this compound.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Purification of this compound
The purification process typically involves a combination of column chromatography techniques.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter x 60 cm length) packed with silica gel (200-300 mesh) in a suitable non-polar solvent like chloroform or a mixture of chloroform and methanol.
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the partially purified sample to column chromatography on Sephadex LH-20.
-
Pack a column with Sephadex LH-20 and equilibrate it with methanol.
-
Dissolve the sample in a small volume of methanol and load it onto the column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to isolate the fractions containing pure this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For the final purification step to achieve high purity, use preparative HPLC.
-
A C18 column is typically used for the separation of flavonoids.
-
The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-30 min: Linear gradient to 50% Acetonitrile
-
30-40 min: Linear gradient to 90% Acetonitrile
-
40-45 min: Hold at 90% Acetonitrile
-
45-50 min: Return to 10% Acetonitrile
-
-
The flow rate and injection volume will depend on the column dimensions.
-
Monitor the elution at a suitable wavelength for this compound (typically around 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the isolation and purification of this compound from 1 kg of dried Citrus changshan-huyuan peels. Please note that these values are illustrative and can vary depending on the plant material, extraction efficiency, and purification techniques.
| Parameter | Value |
| Starting Material | |
| Plant Source | Citrus changshan-huyuan peels |
| Dry Weight | 1 kg |
| Extraction | |
| Solvent | 95% Ethanol |
| Crude Extract Yield | 150 g (15%) |
| Fractionation | |
| Ethyl Acetate Fraction Yield | 30 g |
| n-Butanol Fraction Yield | 25 g |
| Purification | |
| Column Chromatography | |
| Partially Purified this compound Yield | 500 mg |
| Preparative HPLC | |
| Final this compound Yield | 150 mg |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
Logic of Purification
Caption: Logical Steps in the Purification of this compound.
Isosakuranin: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isosakuranin, a naturally occurring flavanone, has demonstrated significant potential in various in vitro cell culture assays, exhibiting a range of biological activities including anti-cancer, anti-inflammatory, and antioxidant effects. These properties make it a compound of interest for further investigation in drug discovery and development. This document provides a detailed overview of the applications of this compound in cell-based assays and comprehensive protocols for its evaluation.
This compound has been shown to induce apoptosis and autophagy in human leukemia cell lines, such as HL-60 and U937, through the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2][3] Its anti-inflammatory properties have been characterized by the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, mediated by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
These findings suggest that this compound is a promising candidate for the development of novel therapeutic agents. The following sections provide detailed protocols for assessing the in vitro efficacy of this compound, along with a summary of reported quantitative data to facilitate experimental design and data comparison.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various in vitro cell culture assays.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HL-60 | CCK-8 | Approx. 50 | 48 | [3] |
| U937 | CCK-8 | Approx. 100 | 48 | [3] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Endpoint | IC50 Value (µM) | Stimulant | Reference |
| RAW 264.7 | PGE2 Inhibition | PGE2 Production | > 50 | LPS | |
| RAW 264.7 | NO Inhibition | Nitric Oxide Production | Not Reported | LPS |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Human leukemia cell lines (e.g., HL-60)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Human leukemia cell lines (e.g., HL-60)
-
Complete cell culture medium
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Anti-inflammatory Assay (Nitric Oxide and PGE2 Measurement)
This protocol assesses the anti-inflammatory effects of this compound in macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System for NO measurement
-
PGE2 ELISA Kit
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
For NO measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of NED solution and incubate for another 10 minutes. Measure the absorbance at 540 nm.
-
For PGE2 measurement: Collect the cell culture supernatant and measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the AMPK, PI3K/Akt, and NF-κB signaling pathways.
Materials:
-
This compound
-
Relevant cell lines (e.g., HL-60, RAW 264.7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
References
Isosakuranin Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosakuranin, a flavanone found in various medicinal plants, has garnered interest for its potential therapeutic properties. However, a comprehensive review of existing scientific literature reveals a notable scarcity of in vivo animal model studies conducted specifically with isolated this compound. The majority of available research focuses on its structurally related compound, isosakuranetin, or on plant extracts containing this compound as one of several active components.
This document provides detailed application notes and protocols based on the available data for isosakuranetin as a close structural analog to this compound, alongside standardized protocols for relevant animal models. This information is intended to serve as a foundational resource for researchers designing in vivo studies to investigate the therapeutic potential of this compound in preclinical models of neurodegeneration, inflammation, and metabolic diseases. Clear delineation is made between data derived from isosakuranetin studies and general experimental protocols.
Data Presentation: Isosakuranetin in a Neuroprotective Animal Model
The following table summarizes quantitative data from a key study investigating the neuroprotective effects of isosakuranetin in a rat model of cerebral ischemia/reperfusion injury. This data can serve as a reference for designing dose-ranging studies for this compound.
Table 1: Neuroprotective Effects of Isosakuranetin in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [1]
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (6-point scale) | Infarct Volume (%) |
| Sham | - | 0 | 0 |
| Vehicle | - | 4.2 ± 0.5 | 45.3 ± 5.2 |
| Isosakuranetin | 5 | 3.5 ± 0.6 | 38.7 ± 4.8 |
| Isosakuranetin | 10 | 2.8 ± 0.4 | 25.1 ± 3.9 |
| Isosakuranetin | 20 | 2.5 ± 0.5 | 22.4 ± 3.5 |
*p < 0.05 compared to the vehicle group. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed, standardized protocols for animal models commonly used to assess neuroprotective, anti-inflammatory, and anti-diabetic properties of novel compounds. These protocols are provided as a guide for researchers planning to evaluate this compound.
Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke and assess the neuroprotective potential of test compounds[1].
Objective: To evaluate the efficacy of a test compound in reducing brain damage and neurological deficits following cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Nylon monofilament (4-0) with a silicon-coated tip
-
Test compound (this compound) solution and vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
-
Ischemia and Reperfusion: Maintain the occlusion for 2 hours. After the ischemic period, withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer this compound or vehicle (e.g., intraperitoneally) at predetermined doses (e.g., 5, 10, 20 mg/kg) at the time of reperfusion.
-
Neurological Assessment: After 24 hours of reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 or 0-6 point scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Blood-Brain Barrier (BBB) Integrity: BBB leakage can be assessed by injecting Evans Blue dye intravenously before euthanasia and measuring its extravasation into the brain parenchyma[1].
Anti-inflammation: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to screen for anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compound (this compound) solution and vehicle
-
Plethysmometer or calipers
-
Positive control (e.g., Indomethacin)
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer this compound or vehicle orally or intraperitoneally at various doses. Administer the positive control to a separate group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Metabolic Disease: Streptozotocin (STZ)-Induced Diabetes in Rats
This model is used to induce a state of hyperglycemia that mimics type 1 diabetes to evaluate potential anti-diabetic agents.
Objective: To determine the effect of a test compound on blood glucose levels and other diabetic complications.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Test compound (this compound) solution and vehicle
-
Glucometer and test strips
-
Metformin (positive control)
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg).
-
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic.
-
Compound Administration:
-
Divide the diabetic rats into groups.
-
Administer this compound or vehicle daily for a specified period (e.g., 4 weeks).
-
Administer metformin to a positive control group.
-
-
Monitoring:
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose levels weekly.
-
-
Terminal Analysis:
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for analysis of insulin, lipid profile, and markers of oxidative stress and inflammation.
-
Harvest organs (e.g., pancreas, liver, kidneys) for histological examination.
-
Signaling Pathways and Experimental Workflows
Based on studies of related flavonoids and general mechanisms of action for the targeted therapeutic areas, the following signaling pathways are of interest for investigation with this compound.
Potential Signaling Pathways for this compound
-
Anti-inflammatory Effects: Flavonoids often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
-
Neuroprotective Effects: In the context of ischemic injury, the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is a critical pro-survival pathway. Activation of this pathway can inhibit apoptosis and reduce neuronal damage.
-
Metabolic Regulation: The AMPK (AMP-activated protein kinase) signaling pathway is a key regulator of cellular energy homeostasis. Activation of AMPK can improve glucose uptake and lipid metabolism, making it a relevant target in the context of type 2 diabetes.
Diagrams of Experimental Workflows and Signaling Pathways
Conclusion and Future Directions
The current body of research provides a promising, yet incomplete, picture of the in vivo therapeutic potential of this compound. While studies on the closely related compound isosakuranetin suggest neuroprotective effects, direct evidence for the efficacy of isolated this compound in animal models of inflammation, neurodegeneration, and metabolic disease is lacking. The standardized protocols and hypothesized signaling pathways presented in these application notes are intended to provide a robust framework for initiating such studies. Future research should focus on dose-response studies of isolated this compound in these models to elucidate its specific pharmacological activities and mechanisms of action. Such studies are crucial for advancing our understanding of this compound and its potential development as a novel therapeutic agent.
References
Application Notes and Protocols for the Dissolution of Isosakuranin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Isosakuranin for various experimental applications, including in vitro and in vivo studies. The information is compiled to ensure successful solubilization and stable stock solution preparation for consistent and reproducible results.
Product Information
-
Compound Name: this compound
-
Molecular Formula: C₂₂H₂₄O₁₀
-
Molecular Weight: 448.42 g/mol
-
Appearance: White to off-white solid
-
CAS Number: 491-69-0
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. For experimental purposes, Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing concentrated stock solutions. Subsequent dilutions for working solutions may require specific co-solvents depending on the experimental model.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (≥ 223.01 mM) | Ultrasonic treatment may be required to aid dissolution. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] |
| Ethanol | Limited Data Available | Generally, flavonoids have some solubility in ethanol. |
| Methanol | Limited Data Available | Generally, flavonoids have some solubility in methanol. |
| Water | Insoluble or Very Sparingly Soluble |
Experimental Protocols
Preparation of Concentrated Stock Solutions for In Vitro Experiments
For cell-based assays, a concentrated stock solution in DMSO is the standard starting point.
Protocol 1: High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 100 mg/mL or 223.01 mM).
-
Dissolution: Vortex the solution vigorously. If precipitation occurs, sonicate the solution in a water bath until it becomes clear.[1] Gentle heating may also be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 1 mg | 0.223 mL |
| 5 mg | 1.115 mL | |
| 10 mg | 2.230 mL | |
| 50 mM | 1 mg | 0.0446 mL |
| 5 mg | 0.223 mL | |
| 10 mg | 0.446 mL | |
| 100 mM | 1 mg | 0.0223 mL |
| 5 mg | 0.1115 mL | |
| 10 mg | 0.223 mL |
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Preparation of Working Solutions for In Vivo Experiments
For animal studies, the DMSO stock solution needs to be further diluted in a vehicle that is safe for administration. Below are established protocols for preparing this compound formulations for in vivo use.[1]
Protocol 2: Formulation with PEG300 and Tween-80
This formulation is suitable for intraperitoneal or intravenous injection.
-
Start with a DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution Steps: For a 1 mL final working solution: a. Take 100 µL of the 25 mg/mL this compound DMSO stock solution. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Concentration: This will yield a 2.5 mg/mL this compound solution.[1]
Protocol 3: Formulation with SBE-β-CD
This formulation can improve the solubility and stability of the compound.
-
Start with a DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Dilution: For a 1 mL final working solution: a. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. b. Mix thoroughly until a clear solution is obtained.
-
Final Concentration: This results in a 2.5 mg/mL this compound solution.[1]
Protocol 4: Formulation with Corn Oil
This is a suitable vehicle for oral gavage.
-
Start with a DMSO Stock: Use a 25 mg/mL stock solution of this compound in DMSO.
-
Dilution: For a 1 mL final working solution: a. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of corn oil. b. Mix vigorously until a uniform suspension is achieved.
-
Final Concentration: This produces a 2.5 mg/mL this compound solution.[1]
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.
Caption: this compound's modulation of key signaling pathways.
This compound has been demonstrated to inhibit the PI3K/Akt and ERK1/2 signaling pathways, which are often associated with cell proliferation and survival.[1] Concurrently, it can activate the Nrf2 pathway by inhibiting Keap1, leading to an enhanced antioxidant response. Furthermore, this compound has been shown to modulate the NF-κB pathway, contributing to its anti-inflammatory effects.
References
Isosakuranin Standard: Application Notes and Protocols for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosakuranin is a flavanone glycoside, a type of flavonoid found in various plants. As a research standard, it is crucial for the accurate identification and quantification of this compound in complex matrices. Furthermore, its biological activities make it a compound of interest for investigating cellular signaling pathways and potential therapeutic applications. These application notes provide an overview of this compound's biological effects and detailed protocols for its use in common research assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 448.4 g/mol | --INVALID-LINK-- |
| CAS Number | 491-69-0 | --INVALID-LINK-- |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |
| Storage | Store at -20°C for short-term, -80°C for long-term | --INVALID-LINK-- |
Biological Applications and Quantitative Data
This compound has demonstrated notable anti-inflammatory and antioxidant properties in various in vitro and in vivo studies. The following tables summarize key quantitative data from published research.
Anti-inflammatory Activity
| Assay | Cell Line / Model | Parameter | IC₅₀ / Effect | Reference |
| PGE₂ Production Inhibition | LPS-stimulated RAW264.7 macrophages | IC₅₀ | > 50 µM | --INVALID-LINK-- |
| Nitric Oxide (NO) Production | IL-1β-treated rat chondrocytes | Inhibition at 10 µM and 20 µM | Significant reduction | [1] |
| Prostaglandin E₂ (PGE₂) Synthesis | IL-1β-treated rat chondrocytes | Inhibition at 10 µM and 20 µM | Significant reduction | [1] |
| iNOS Protein Expression | IL-1β-treated rat chondrocytes | Inhibition at 10 µM and 20 µM | Dose-dependent decrease | [1] |
| COX-2 Protein Expression | IL-1β-treated rat chondrocytes | Inhibition at 10 µM and 20 µM | Dose-dependent decrease | [1] |
Antioxidant Activity
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of NO and PGE₂ Production in Macrophages
This protocol describes the measurement of this compound's ability to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
This compound standard
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
PGE₂ ELISA Kit
-
96-well cell culture plates
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
PGE₂ Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and PGE₂ production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the concentration.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol outlines the detection of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression by Western blot.
Materials:
-
Treated cell lysates from the anti-inflammatory assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Ascorbic acid (positive control)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution and dilutions of ascorbic acid as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or ascorbic acid dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the log of the concentration.
-
In Vitro Antioxidant Assay: Ferric Reducing Antioxidant Power (FRAP)
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound standard
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 100 to 1000 µM).
-
Assay:
-
Add 180 µL of the FRAP working solution to the wells of a 96-well plate.
-
Add 20 µL of the this compound sample, standard, or blank (methanol) to the wells.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound sample from the standard curve and express it as µM Fe(II) equivalents.
-
Signaling Pathway Analysis
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The proposed mechanism involves the inhibition of NF-κB nuclear translocation.
Caption: this compound inhibits the NF-κB pathway.
PI3K/Akt Signaling Pathway
Flavonoids, including this compound, are known to modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation. The exact mechanism for this compound is still under investigation, but it is hypothesized to interfere with the phosphorylation cascade.
Caption: this compound's potential role in the PI3K/Akt pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the bioactivity of this compound.
Caption: General workflow for this compound bioactivity screening.
Disclaimer
This document is intended for research use only. This compound standard should be handled by trained professionals in a laboratory setting. The provided protocols are for guidance and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Isosakuranin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosakuranin is a naturally occurring flavanone glycoside, a class of compounds widely recognized for their diverse biological activities. Found in various plant species, this compound is a subject of growing interest within the scientific community for its potential therapeutic applications. These application notes provide an overview of its biological activities, commercial availability, and detailed protocols for in vitro and in vivo studies to facilitate further research and drug development.
Commercial Suppliers of this compound
High-purity this compound is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The quality and formulation of the compound may vary between suppliers, and it is recommended to obtain a certificate of analysis for each batch.
| Supplier | Purity | Available Quantities | Formulation | CAS Number |
| MedchemExpress | >98% | 10 mg, 50 mg, 100 mg | Solid powder | 491-69-0 |
| Biopurify | 95%~99% (HPLC-DAD) | Milligrams to grams | Powder | 491-69-0[1] |
| ChemFaces | >98% | 5mg, 10mg, 20mg+ | Solid | 491-69-0[2] |
| ChemFarm | >=98% | 10 mg | Solid | 491-69-0[3] |
| Key Organics | >95% | 10 mg | Solid | 491-69-0[4] |
Physicochemical Properties and Solubility
-
Molecular Formula: C₂₂H₂₄O₁₀[1]
-
Molecular Weight: 448.42 g/mol [1]
-
Appearance: White to off-white solid powder.[5]
-
Solubility:
-
Storage:
Biological Activities and Potential Applications
This compound, like other flavonoids, is being investigated for a range of biological activities. While specific data for this compound is still emerging, studies on closely related compounds suggest potential applications in the following areas:
-
Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory mediators.
-
Antioxidant Activity: The flavanone structure suggests that this compound may possess free radical scavenging properties.
-
Anticancer Activity: Many flavonoids exhibit cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects: The potential to protect neuronal cells from damage is another area of investigation for flavonoids.
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of this compound. These are based on established methodologies and should be optimized for specific experimental conditions.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a widely used method to determine the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution in methanol or ethanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound to the wells.
-
For the control, add 100 µL of methanol or ethanol instead of the this compound solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
In Vitro Anticancer Activity: MTT Assay in MCF-7 Breast Cancer Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This is a classic model to evaluate the anti-inflammatory activity of a compound in vivo.
Materials:
-
This compound
-
Carrageenan
-
Saline solution
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Drug Administration:
-
Prepare a solution of this compound for in vivo administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).
-
The control group should receive the vehicle only.
-
A positive control group can be treated with a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition of Edema:
-
% Inhibition = [(Paw Volume of Control - Paw Volume of Treated) / Paw Volume of Control] x 100
-
Signaling Pathways and Experimental Workflows
Based on the known activities of related flavonoids, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.
Potential Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
General Experimental Workflow for Investigating this compound
Caption: A general workflow for the comprehensive evaluation of this compound's biological activities.
References
Isosakuranin as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosakuranin, a flavanone glycoside, is a natural product found in various plant species, including Prunus serrulata.[1][2] As a well-characterized compound, this compound serves as an excellent reference standard for various analytical and biological applications. Its established chemical and physical properties, coupled with its biological activity, make it a valuable tool for researchers in natural product chemistry, pharmacology, and drug discovery.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry and for the investigation of its biological activities.
Chemical and Physical Properties
A reference standard requires well-defined chemical and physical properties to ensure its identity, purity, and stability. This compound reference standards are commercially available with a purity of 95% to 99%, as determined by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[1]
| Property | Value | Source |
| Chemical Name | (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | PubChem |
| Molecular Formula | C₂₂H₂₄O₁₀ | [2] |
| Molecular Weight | 448.42 g/mol | [2] |
| CAS Number | 491-69-0 | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and methanol | Generic |
| Storage | Store at 4°C, protected from light. For long-term storage in solvent, store at -20°C or -80°C. | Generic |
Analytical Applications
This compound is a critical tool for the qualitative and quantitative analysis of herbal extracts and pharmaceutical preparations.
High-Performance Liquid Chromatography (HPLC)
Application: To identify and quantify this compound in a sample matrix.
Protocol: Quantitative Determination of this compound by HPLC-DAD
This protocol provides a general method for the quantitative analysis of this compound. Method validation according to ICH guidelines is essential for routine quality control.[3][4][5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Acetic acid (analytical grade)
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile |
| Gradient Program | 0-30 min: 20-80% B 30-35 min: 80% B 35-40 min: 80-20% B 40-45 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
For plant extracts, accurately weigh the dried powder and extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
For pharmaceutical formulations, dissolve the formulation in a suitable solvent and filter.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Method Validation Parameters (as per ICH Guidelines):
| Parameter | Specification |
| Linearity | R² > 0.999 over the specified concentration range |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Mass Spectrometry (MS)
Application: To confirm the identity of this compound and for use as an internal standard in quantitative MS analysis.[8][9]
Workflow for this compound Identification and Use as an Internal Standard:
Biological Applications
This compound exhibits various biological activities, including anti-inflammatory effects. It can be used as a reference standard in bioassays to evaluate the potency of test compounds with similar activities.
In Vitro Anti-inflammatory Activity Assay
Application: To assess the anti-inflammatory potential of test compounds by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, using this compound as a positive control.[10][11][12][13]
Protocol: Inhibition of NO and PGE2 Production
Cell Culture:
-
Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or this compound (as a positive control) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
-
Prostaglandin E2 (PGE2) Assay (ELISA):
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity of the test compounds.
-
Data Presentation:
| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) | Cell Viability (%) |
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| Test Compound | 1 | |||
| 10 | ||||
| 50 |
Stability Indicating Studies
To ensure the reliability of this compound as a reference standard, its stability should be evaluated under various conditions as per ICH guidelines.[17][18][19] A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.[17][18][19][20]
Protocol: Stability Study of this compound
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours (solid state).
-
Photostability: Exposure to UV light (254 nm) and fluorescent light for 7 days (solid state).
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
Data Presentation:
| Stress Condition | Time (hours) | This compound Peak Area | Degradation Product(s) Peak Area(s) | % Degradation |
| Acid Hydrolysis | 24 | |||
| Base Hydrolysis | 24 | |||
| Oxidative Degradation | 24 | |||
| Thermal Degradation | 24 | |||
| Photostability | 168 |
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli.
Conclusion
This compound is a versatile and reliable reference standard for a range of applications in analytical chemistry and biological research. The protocols and data presented in these application notes provide a framework for its effective use in the laboratory. Proper handling, storage, and method validation are essential to ensure the accuracy and reproducibility of results obtained using this compound as a reference standard.
References
- 1. CAS 491-69-0 | this compound [phytopurify.com]
- 2. This compound | C22H24O10 | CID 102004611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. mdpi.com [mdpi.com]
- 5. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 6. ajphr.com [ajphr.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsm.com [ijpsm.com]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isosakuranin Extraction
This technical support hub is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the extraction yield of Isosakuranin. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the extraction process.
Troubleshooting Guides
Issue 1: Consistently Low this compound Yield
Low recovery of the target compound is a frequent challenge. The following sections outline potential causes and their corresponding solutions to enhance your extraction efficiency.
Potential Causes & Recommended Solutions:
-
Suboptimal Solvent Selection: The polarity of your solvent is a critical factor. This compound, a flavonoid glycoside, requires a solvent with appropriate polarity for effective extraction.
-
Recommendation: Ethanol and methanol are generally effective for extracting flavonoid glycosides.[1] Using aqueous mixtures, such as 70-80% ethanol or methanol, often proves more efficient than absolute solvents.
-
-
Inadequate Solid-to-Solvent Ratio: Insufficient solvent volume can lead to incomplete extraction of this compound from the plant matrix.
-
Recommendation: While a higher solvent-to-solid ratio typically improves extraction yield, an excessively large volume will result in a dilute extract, requiring more time and energy for concentration.[2]
-
-
Suboptimal Extraction Time and Temperature: The extraction may not have reached equilibrium, or the temperature might not be ideal for dissolving this compound.
-
Recommendation: Increasing the extraction time and temperature can improve yield. However, be aware that prolonged exposure to high temperatures may cause degradation of thermolabile compounds like this compound.[2]
-
-
Incorrect Particle Size of Plant Material: If the plant material is not finely ground, the solvent may not effectively penetrate the plant cells.
-
Recommendation: Reducing the particle size by grinding the plant material increases the surface area available for extraction, which can significantly improve the yield.
-
-
Degradation of this compound: this compound may degrade during extraction due to enzymatic activity, pH instability, or high temperatures.
Quantitative Data on Flavonoid Extraction Parameters
While specific quantitative data for this compound extraction is not abundant, the following tables provide a summary of the effects of various parameters on the extraction of other flavonoids. This data can serve as a valuable starting point for optimizing your this compound extraction protocol.
Table 1: Influence of Solvent Type and Concentration on Flavonoid Yield
| Plant Material | Target Analyte | Optimal Solvent | Reported Yield |
| Prunus salicina Lindl. | Total Polyphenols | 61% Ethanol | 44.74 mg GAE/g DW[3] |
| Sour Cherry Pomace | Total Phenolics | 51% Ethanol | ~35 mg GAE/g DW[4] |
| Sour Cherry Pomace | Total Anthocyanins | 51% Ethanol | ~8 mg Cy3GE/g DW[4] |
| Salvia tebesana | Total Flavonoids | 80% Methanol | 487.6 mg/100g DW[5] |
Table 2: Impact of Temperature and Time on Flavonoid Yield
| Plant Material | Target Analyte | Optimal Temperature (°C) | Optimal Time (min) | Outcome |
| Prunus salicina Lindl. | Total Polyphenols | 59 | 47 | 44.74 mg GAE/g DW[3] |
| Sour Cherry Pomace | Total Phenolics | 75 | 80-100 | Equilibrium Reached[4] |
| Sweet Cherry Pulp | Polyphenols | 25 | 3 | Maximum Recovery[6][7] |
Issue 2: Co-extraction of Impurities with this compound
The presence of impurities in your extract can interfere with downstream analysis and applications.
Potential Causes & Recommended Solutions:
-
Non-Selective Solvent System: The chosen solvent may be extracting a broad spectrum of compounds alongside this compound.
-
Recommendation: Employ a sequential extraction strategy. Begin with a non-polar solvent like hexane or chloroform to remove lipids and other non-polar compounds. Subsequently, use a more polar solvent such as ethanol or methanol to extract the flavonoid glycosides from the defatted material.[1]
-
-
Absence of a Post-Extraction Clean-up Step: Crude extracts often contain pigments, sugars, and other substances that can interfere with analysis.
-
Recommendation: Integrate a solid-phase extraction (SPE) step after the initial extraction. C18 or other appropriate SPE cartridges can be utilized to retain this compound while allowing more polar impurities to be washed away.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Prunus Species
This protocol is adapted from established methods for polyphenol extraction from Prunus species.[3][6][7]
Materials:
-
Dried, powdered Prunus plant material (leaves, flowers, or fruit)
-
60-80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Accurately weigh 1 g of the powdered plant material into an appropriate flask.
-
Solvent Addition: Add 20 mL of 60% ethanol to the flask.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes, maintaining a constant temperature of 60°C.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.
-
Concentration: Carefully decant the supernatant and concentrate it using a rotary evaporator at 50°C under reduced pressure.
-
Quantification: Redissolve the dried extract in a known volume of a suitable solvent and quantify the this compound content using HPLC.[5][8][9]
Protocol 2: Maceration-Based Extraction of this compound from Rosa chinensis
This protocol outlines a conventional yet effective maceration technique.
Materials:
-
Dried, powdered Rosa chinensis petals
-
80% Methanol
-
Orbital shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
-
HPLC system
Procedure:
-
Sample Preparation: Weigh 10 g of the powdered rose petals and place them in a sealed container.
-
Solvent Addition: Add 200 mL of 80% methanol to the container.
-
Maceration: Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 to 48 hours.
-
Filtration: Separate the extract from the solid plant material by filtering through appropriate filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 45°C.
-
Analysis: Redissolve the resulting extract in a suitable solvent for subsequent HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for this compound extraction? A1: As a moderately polar flavanone glycoside, this compound is effectively extracted using solvents like ethanol, methanol, or their aqueous solutions (typically in the range of 60-80%).[1] The final choice of solvent may also be influenced by the specific plant matrix and the desired purity of the extract.
Q2: How can I enhance the purity of my this compound extract? A2: To improve the purity, a sequential extraction is recommended. This involves a pre-extraction with a non-polar solvent to remove lipids and chlorophylls, followed by extraction with a more polar solvent.[1] Furthermore, a post-extraction clean-up step using solid-phase extraction (SPE) with a C18 cartridge can significantly reduce impurities.
Q3: What are the ideal temperature and duration for this compound extraction? A3: The optimal conditions depend on the chosen extraction method and the plant material. For ultrasound-assisted extraction, a temperature of around 60°C for a duration of 30-60 minutes is often effective.[3] For maceration, longer extraction times of 24-48 hours at room temperature are standard. It is crucial to find a balance between maximizing extraction efficiency at higher temperatures and minimizing the risk of thermal degradation.
Q4: My this compound yield remains low despite optimizing the primary parameters. What other factors should I consider? A4: If you are still experiencing low yields, consider these factors:
-
Quality of Plant Material: The concentration of this compound can fluctuate based on the plant's age, cultivation conditions, and time of harvest.
-
pH of Extraction Solvent: The stability and yield of flavonoids can be pH-dependent. A slightly acidic to neutral pH is often beneficial.
-
Post-Extraction Stability: Ensure proper storage of your extract (cool and dark) to prevent degradation prior to analysis.
Q5: How can I accurately determine the concentration of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for accurate quantification of this compound.[5][8][9][10][11] A certified reference standard of this compound is necessary to construct a calibration curve for precise measurement.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Potential signaling pathways modulated by this compound.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmp.ir [jmp.ir]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of a Green Extraction of Polyphenols from Sweet Cherry (Prunus avium L.) Pulp | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isosakuranin Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isosakuranin. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a flavanone glycoside, is influenced by several factors, including pH, temperature, light, and the solvent used for dissolution and storage.[1][2] Like many flavonoids, it is susceptible to degradation under harsh environmental and storage conditions, which can compromise its quality and efficacy.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at 4°C and protected from light. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are more stable at lower temperatures. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month, with protection from light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How does pH affect the stability of this compound?
A3: Flavonoids generally exhibit pH-dependent stability.[2] this compound is expected to be more stable in neutral to slightly acidic conditions. Extreme acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond and degradation of the flavanone structure.[2] Basic conditions, in particular, can lead to the opening of the heterocyclic C ring, a common degradation pathway for flavanones.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be light-sensitive. Exposure to light, especially UV radiation, can lead to photodegradation. Therefore, all experiments and storage should be conducted with adequate protection from light.
Q5: What are the common degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in the literature, degradation of flavonoids typically involves the opening of the heterocyclic C ring to form chalcones, followed by further degradation into smaller phenolic compounds. Hydrolysis of the glycosidic bond would yield the aglycone, sakuranetin, and a glucose molecule. Advanced analytical techniques such as LC-MS/MS are essential for the identification and structural elucidation of these degradation products.[3][4][5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no biological activity in an in vitro assay. | 1. Degradation of this compound in the stock solution. 2. Degradation in the cell culture medium. 3. Precipitation of the compound in the medium. | 1. Prepare a fresh stock solution from powder. Ensure proper storage conditions (see FAQ Q2). 2. Check the pH of the culture medium. If it is alkaline, consider buffering or reducing the incubation time. Protect plates from light. 3. Observe the wells under a microscope for any signs of precipitation. If observed, try using a lower concentration or a different solvent system for dilution. |
| Inconsistent results in repeated experiments. | 1. Inconsistent concentration of this compound due to degradation. 2. Variability in experimental conditions (e.g., light exposure, temperature). | 1. Always use a freshly prepared working solution from a properly stored stock. 2. Standardize all experimental parameters. Use amber-colored tubes and plates, and cover incubators to protect from light. Ensure consistent temperature control. |
| Appearance of unknown peaks in HPLC analysis of a stability study. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. These are likely degradation products. Use a stability-indicating HPLC method to separate and quantify them. LC-MS/MS can be used for identification.[3][4][5][6][7] 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean vials. |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. | 1. Low aqueous solubility of this compound. 2. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase the percentage of DMSO in the final solution (be mindful of its effect on cells). 2. Consider using other solubilizing agents such as PEG300, Tween-80, or cyclodextrins.[8] |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of flavonoid stability based on available literature for structurally similar compounds. This information can be used as a guideline for handling this compound.
| Condition | General Stability Trend for Flavanones | Recommendations for this compound | References |
| pH | More stable in acidic to neutral pH (pH 4-7). Rapid degradation in alkaline conditions (pH > 8). | Maintain solutions at a pH below 7. Use buffered solutions for experiments. | [2][9] |
| Temperature | Degradation rate increases with temperature. Glycosides are generally more stable than their aglycones. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to elevated temperatures during experiments. | [9][10][11][12][13] |
| Light | Susceptible to photodegradation, especially under UV light. | Protect all solutions and solid material from light by using amber vials or wrapping containers in foil. | [13] |
| Solvents | Stability can vary depending on the solvent. Generally more stable in organic solvents like DMSO and ethanol compared to aqueous solutions. | Use freshly opened, high-purity DMSO for stock solutions. Minimize water content in stock solutions. | [8][14][15][16] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a UPLC-MS/MS system
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated powder in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol:water 1:1) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution directly by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Data Analysis:
Forced degradation experimental workflow.
Signaling Pathways
This compound, like other flavonoids, is reported to have anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway: NF-κB
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p50/p65) to translocate into the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Flavonoids, and potentially this compound, can inhibit this pathway at multiple points, such as by preventing IκBα degradation, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[3][14][19][20][21]
This compound's potential inhibition of the NF-κB pathway.
Antioxidant Signaling Pathway: Nrf2
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound may activate this pathway, thereby enhancing the cell's antioxidant capacity.[20][21][22][23][24][25][26][27][28]
This compound's potential activation of the Nrf2 pathway.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. This compound | C22H24O10 | CID 102004611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 5. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ftb.com.hr [ftb.com.hr]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. researchgate.net [researchgate.net]
- 17. cris.unibo.it [cris.unibo.it]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. researchgate.net [researchgate.net]
- 20. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 21. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hplc.eu [hplc.eu]
- 23. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. iris.uniroma1.it [iris.uniroma1.it]
Optimizing Isosakuranin Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing isosakuranin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges and provide practical guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in an in vivo study?
A1: Direct evidence for optimal in vivo dosage of this compound is limited. However, based on studies of structurally similar flavanones, a starting point can be extrapolated. For anti-inflammatory effects, oral doses in the range of 10-50 mg/kg body weight in rodents can be considered. For anticancer studies in mouse xenograft models, a wider range of 10-100 mg/kg/day via oral gavage has been used for similar flavonoids like hesperidin.[1][2] For neuroprotective effects, a starting dose of around 10 mg/kg has been investigated for the related compound sakuranetin in rats. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease indication.
Q2: What is the recommended administration route for this compound in animal studies?
A2: Oral gavage is the most common and clinically relevant route of administration for flavonoids like this compound, mimicking human oral consumption.[2][3] Intraperitoneal (i.p.) injections can also be used, particularly in initial efficacy studies, to bypass first-pass metabolism. However, for chronic studies, oral administration is generally preferred. The choice of administration route should be justified based on the experimental objectives and the pharmacokinetic properties of the compound.
Q3: How frequently should this compound be administered?
A3: The dosing frequency depends on the pharmacokinetic profile of this compound, which is not well-documented. For many flavonoids, once-daily administration is common in sub-chronic and chronic studies.[2] However, for acute models, a single dose administered shortly before or after the induction of the pathological condition may be sufficient. It is advisable to conduct preliminary pharmacokinetic studies to determine the half-life of this compound in your animal model to establish an appropriate dosing interval.
Q4: What are the potential signs of toxicity I should monitor for?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable therapeutic effect | - Inadequate Dose: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: this compound, like many flavonoids, may have low oral bioavailability.- Timing of Administration: The dosing schedule may not be optimal for the disease model.- Compound Instability: The formulation may not be stable. | - Conduct a dose-escalation study to identify an effective dose range.- Consider using a formulation enhancer to improve solubility and absorption.- Adjust the timing of administration relative to the disease induction or progression.- Verify the stability of your this compound formulation. |
| High variability in animal response | - Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound.- Biological Variation: Natural variation within the animal population.- Animal Stress: Stress can influence physiological responses. | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage).- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental procedures to minimize stress. |
| Unexpected adverse effects | - High Dose: The administered dose may be approaching toxic levels.- Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects.- Off-target Effects: this compound may have unforeseen biological activities. | - Reduce the dose and re-evaluate the therapeutic window.- Run a vehicle-only control group to assess the toxicity of the vehicle.- Conduct a thorough literature review for any known off-target effects of similar flavonoids. |
Quantitative Data Summary
Due to the limited availability of specific in vivo dosage data for this compound, the following table provides a summary of dosages used for structurally similar flavonoids in various rodent models. This information can serve as a guide for designing initial dose-finding studies for this compound.
| Flavonoid | Animal Model | Therapeutic Area | Dosage | Administration Route | Reference |
| Naringenin | Mouse | Anti-inflammatory | 0.5% - 2% (topical) | Topical | [5] |
| Naringenin | Mouse | Autoimmune Disease | 0.5% in diet | Oral (diet) | [6] |
| Hesperidin | Mouse | Anticancer | 10, 20, 40 mg/kg/day | Intraperitoneal | [1] |
| Hesperidin | Mouse | Anticancer | 100 mg/kg/day | Oral Gavage | [2] |
| Sakuranetin | Rat | Nephrotoxicity | 10 mg/kg | Not specified | [7] |
| Memantine | Rat | Neuroprotection | 10, 20 mg/kg | Intraperitoneal | [8] |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
-
Animal Preparation: Fast the animals for a few hours (typically 4-6 hours) before dosing to ensure an empty stomach, which can improve absorption consistency. Do not withhold water.
-
Formulation Preparation: Prepare the this compound formulation. A common vehicle for flavonoids is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and saline. Ensure the formulation is homogenous before each administration.[3][9]
-
Dose Calculation: Calculate the volume to be administered based on the most recent body weight of each animal. A typical gavage volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.[10]
-
Administration: Gently restrain the animal. Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Post-Administration Monitoring: Observe the animal for any immediate signs of distress. Return the animal to its cage and provide access to food and water.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Animal Groups: Divide animals into groups: Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin at 10 mg/kg).
-
Compound Administration: Administer this compound or the control substance orally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action via PI3K/Akt Signaling
This compound, like other flavonoids, is postulated to exert its effects by modulating key intracellular signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[11][12][13]
References
- 1. Hesperidin suppressed metastasis, angiogenesis and tumour growth in Balb/c mice model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin Inhibits Lung Cancer In Vitro and In Vivo Through PinX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Isosakuranin
Welcome to the technical support center for Isosakuranin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.[1] However, its aqueous solubility is very low, which presents challenges for in vitro and in vivo studies. For other organic solvents, it is generally recommended to perform preliminary solubility tests to determine the most suitable solvent for your specific application.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous medium. Here are several troubleshooting strategies:
-
Optimize Solvent System: Instead of a simple aqueous dilution, consider using a co-solvent system. Several formulations have been shown to maintain this compound in solution at concentrations of at least 2.5 mg/mL.[1]
-
Stepwise Dilution: Add the aqueous buffer to your DMSO stock solution slowly and with vigorous vortexing. This can help prevent the rapid change in solvent polarity that causes precipitation.
-
Warm the Buffer: Using a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve the solubility of your compound upon dilution.
-
Sonication: If precipitation occurs, gentle heating and/or sonication of the solution can help redissolve the compound.[1]
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in your final formulation can help to maintain the solubility of this compound.[1]
Q3: What are the recommended formulation strategies to enhance the aqueous solubility and oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the poor solubility of this compound and enhance its bioavailability. These include:
-
Co-solvent Formulations: Utilizing a mixture of solvents to increase the solubility of the drug.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin to improve its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state to enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range to increase its surface area and, consequently, its dissolution velocity.
While specific comparative studies on this compound are limited in the public domain, the following sections provide detailed troubleshooting guides and experimental protocols for these general approaches.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting tips for common techniques used to enhance the solubility of poorly water-soluble compounds like this compound.
Co-solvent Systems
Co-solvent systems are mixtures of a primary solvent (usually water) and one or more miscible organic solvents that act as co-solvents to increase the solubility of hydrophobic compounds.
Experimental Protocol: Preparation of a Co-solvent Formulation
This protocol is adapted from a general method for preparing in vivo formulations.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to the mixture and mix again until homogeneous.
-
Finally, add the saline to the mixture to reach the final desired volume and concentration. Mix well.
Quantitative Data Summary: Example Co-Solvent Formulations
| Formulation Components | Achievable Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) | Clear solution | [1] |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon adding saline | Rapid change in solvent polarity. | Add the saline dropwise while continuously vortexing. |
| Phase separation | Immiscibility of components at the tested ratio. | Adjust the ratio of the co-solvents and aqueous phase. |
| Cloudiness of the final solution | Incomplete dissolution or formation of micelles. | Gentle warming and sonication may help clarify the solution. |
Workflow for Preparing a Co-solvent Formulation
Caption: Workflow for preparing a co-solvent formulation of this compound.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing the aqueous solubility of the guest. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: Preparation of an SBE-β-CD Formulation
This protocol is based on a general method for preparing in vivo formulations.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and gentle warming to fully dissolve the cyclodextrin.
-
To prepare the final formulation, add the required volume of the this compound DMSO stock solution to the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Quantitative Data Summary: Example Cyclodextrin Formulation
| Formulation Components | Achievable Concentration | Appearance | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) | Clear solution | [1] |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete dissolution | Insufficient amount of cyclodextrin or low complexation efficiency. | Increase the concentration of SBE-β-CD or try a different type of cyclodextrin (e.g., HP-β-CD). |
| Precipitation over time | Unstable inclusion complex. | Optimize the drug-to-cyclodextrin molar ratio. Characterize the complex to confirm its formation and stability. |
Logical Relationship for Cyclodextrin Solubilization
Caption: Formation of a soluble this compound-cyclodextrin inclusion complex.
Solid Dispersions
Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier. This can lead to the drug being in an amorphous state, which has a higher dissolution rate than the crystalline form.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that would require optimization for this compound.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Dissolve both this compound and the chosen polymer in the organic solvent. The drug-to-polymer ratio needs to be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to avoid degradation of the compound.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.
Characterization:
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Differential Scanning Calorimetry (DSC): To determine if the drug is in an amorphous state.
-
X-ray Powder Diffraction (XRPD): To confirm the amorphous or crystalline nature of the drug in the dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the polymer.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Drug recrystallization during storage | The amorphous state is thermodynamically unstable. | Increase the polymer-to-drug ratio. Add a secondary stabilizer (e.g., a surfactant). Store in a desiccator to protect from moisture. |
| Incomplete amorphization | Inappropriate drug-to-polymer ratio or solvent system. | Screen different polymers and drug loadings. Ensure a common solvent is used that dissolves both drug and polymer effectively. |
Workflow for Solid Dispersion Preparation and Characterization
Caption: Workflow for preparing and characterizing a solid dispersion of this compound.
Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate as described by the Noyes-Whitney equation.
Experimental Protocol: Preparation of Nanoparticles (Antisolvent Precipitation Method)
This is a general protocol that would require optimization for this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., acetone, ethanol)
-
An antisolvent (e.g., water)
-
A stabilizer (e.g., Pluronic F127, PVP)
Procedure:
-
Dissolve this compound in the solvent to prepare the drug solution.
-
Dissolve the stabilizer in the antisolvent.
-
Add the drug solution to the antisolvent solution under high-speed homogenization or sonication. The rapid change in solvent environment will cause the drug to precipitate as nanoparticles.
-
The resulting nanosuspension can be used directly or the nanoparticles can be collected by centrifugation and lyophilized for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystallinity: Assessed by XRPD.
-
Dissolution Rate: Compared to the pure drug.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Large or aggregated particles | Insufficient stabilization or inefficient mixing. | Increase the concentration of the stabilizer. Optimize the stirring/sonication speed and the rate of addition of the drug solution. |
| Low yield | Loss of nanoparticles during washing/centrifugation steps. | Optimize the centrifugation speed and time. Consider using tangential flow filtration for purification. |
Signaling Pathway Considerations
Currently, there is limited direct evidence in the public domain linking the solubility of this compound to specific signaling pathways. However, it is well-established that the bioavailability of a compound is critical for it to reach its target site and exert its biological effects. For instance, if this compound is being investigated for its anti-inflammatory properties, its ability to reach and modulate inflammatory signaling pathways in target cells will be directly dependent on its concentration in the systemic circulation and at the site of inflammation. Enhancing its solubility is the first crucial step to improving its bioavailability and, consequently, its efficacy in modulating any downstream signaling events.
Logical Diagram for Bioavailability and Signaling Pathway Activation
Caption: The relationship between solubility enhancement, bioavailability, and biological activity.
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for your specific experimental conditions and research goals.
References
Preventing Isosakuranin precipitation in solution
Welcome to the Technical Support Center for Isosakuranin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in solution and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a flavonoid, exhibits the highest solubility in Dimethyl Sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol, methanol, and pyridine. For in vivo studies, multi-component solvent systems are often employed to maintain solubility and biocompatibility.
Q2: My this compound is precipitating out of my DMSO stock solution. What could be the cause?
A2: Precipitation from a DMSO stock solution can occur for a few reasons:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.
-
Low Temperature Storage: While stock solutions are best stored at -20°C or -80°C for stability, precipitation can occur upon cooling if the concentration is too high.
-
Improper Dissolution: this compound may require assistance to fully dissolve. Gentle heating and/or sonication can be used to ensure complete dissolution when preparing stock solutions.[1][2]
Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A3: This is a common issue when working with compounds that are poorly soluble in water. Here are several strategies to prevent precipitation:
-
Use of Co-solvents: For in vivo experiments, a common practice is to first dissolve this compound in a small amount of DMSO and then dilute it with a mixture of other solvents like PEG300, Tween-80, and saline.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[1] A stock solution in DMSO can be diluted into an aqueous solution containing SBE-β-CD.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for most cell-based assays, to minimize both precipitation and solvent toxicity.
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term stability, this compound stock solutions in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the solutions from light. To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, aliquot the stock solution into smaller, single-use vials.
Q5: How does pH affect the solubility and stability of this compound?
A5: The solubility of flavonoids, including this compound, can be influenced by pH. While specific data for this compound is limited, flavonoids generally exhibit increased solubility in alkaline conditions due to the ionization of hydroxyl groups. Conversely, they are often less soluble in acidic pH. However, extreme pH values can also lead to degradation of the compound. It is crucial to determine the optimal pH range for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation Observed During Preparation of Working Solution
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in the aqueous medium. |
| Insufficient Mixing | After adding the this compound stock solution to the aqueous medium, vortex or mix thoroughly. |
| Temperature Shock | Allow both the stock solution and the aqueous diluent to reach room temperature before mixing. |
| High Final DMSO Concentration | Reduce the volume of the DMSO stock solution added to the aqueous medium. This may require preparing a more concentrated stock if a high final concentration of this compound is needed. |
| Incompatible Buffer Components | Certain salts or proteins in the buffer or medium may promote precipitation. Test solubility in simpler buffer systems first. |
Issue 2: Cloudiness or Precipitation in Cell Culture Wells
| Possible Cause | Troubleshooting Step |
| Interaction with Serum Proteins | Reduce the serum concentration in your cell culture medium or use a serum-free medium if your experiment allows. |
| Slow Dissolution in Media | Pre-mix the this compound stock with a small volume of medium before adding it to the final culture volume to ensure it is well-dispersated. |
| pH Shift in Culture Medium | Ensure your cell culture medium is properly buffered, as cellular metabolism can alter the pH, potentially affecting this compound solubility. |
Quantitative Data Summary
The following tables summarize the available solubility information for this compound in various solvent systems.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (223.01 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | Soluble | Specific concentration data is not readily available, but it is used as a solvent. |
| Methanol | Soluble | Often used as a solvent for flavonoids. |
| Pyridine | Soluble | Listed as a potential solvent. |
Table 2: Formulations for In Vivo Administration
| Formulation Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., 37°C) can be applied concurrently. e. Visually inspect the solution to ensure no particulate matter remains. f. Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
-
Objective: To determine the stability of this compound under various stress conditions.
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm), heating block, HPLC system.
-
Procedure: a. Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. d. Thermal Degradation: Heat the solid this compound powder or a solution at a high temperature (e.g., 80°C) for 48 hours. e. Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24-48 hours. f. Analysis: Following exposure to each stress condition, analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Signaling Pathways
This compound, as a flavonoid, is known to exert antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of key signaling pathways.
References
Isosakuranin Experimental Technical Support Center
Welcome to the technical support center for Isosakuranin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental best practices and to troubleshoot common issues encountered when working with this flavonoid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: My this compound is not dissolving properly. What is the recommended solvent and procedure?
A1: this compound has poor solubility in water. For in vitro experiments, the recommended solvent is dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of up to 100 mg/mL (223.01 mM)[2]. The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[1][2]. If you observe precipitation, gentle heating or sonication can aid dissolution[2]. For final dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am not observing the expected biological effect in my cell-based assay. What are the possible reasons?
A2: Several factors can contribute to a lack of efficacy:
-
Concentration: Ensure you are using an appropriate concentration range. Effective concentrations can be highly cell-type dependent. Refer to the IC50 values in Table 1 for guidance on cytotoxic concentrations in various cancer cell lines. For anti-inflammatory effects in models like LPS-stimulated RAW 264.7 macrophages, concentrations around 10 µg/mL have been shown to be effective.[3]
-
Compound Stability: this compound stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C when protected from light[2]. Repeated freeze-thaw cycles should be avoided[1]. Degradation can lead to loss of activity.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to flavonoids. The mechanism of action of this compound may be dependent on specific signaling pathways that are more or less active in your chosen cell line.
-
Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
Q3: I am seeing inconsistent results between experimental replicates. How can I improve reproducibility?
A3: Experimental variability is a common challenge. To improve consistency:
-
Standardize Protocols: Ensure all steps, from cell seeding density and passage number to treatment duration and assay incubation times, are kept consistent across all experiments.
-
Solvent Quality: Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can impact solubility and stability.[1]
-
Light Protection: this compound, like many flavonoids, can be light-sensitive. Protect stock solutions and experimental setups from direct light.[2]
-
Assay Controls: Include positive and negative controls in every experiment to validate assay performance. For example, when studying inflammation, a positive control could be a known anti-inflammatory drug, and a negative control would be cells treated with the vehicle (DMSO).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related flavonoids in various experimental models. This data is crucial for dose-selection in cytotoxicity and anti-inflammatory studies.
Table 1: IC50 Values for this compound and Related Flavonoids
| Compound/Extract | Cell Line / Model | Effect Measured | IC50 / Effective Concentration |
| This compound | RAW 264.7 Cells | Anti-inflammatory (LPS-stimulated) | > 50 µM[2] |
| Isookanin | RAW 264.7 Cells | Inhibition of NO Production | 72% inhibition at 10 µg/mL[3] |
| Isookanin | RAW 264.7 Cells | Inhibition of PGE₂ Production | 57% inhibition at 10 µg/mL[3] |
| Compound 1 (related hybrid) | HCT116 (Colon Cancer) | Cytotoxicity | 22.4 µM[4] |
| Compound 2 (related hybrid) | HCT116 (Colon Cancer) | Cytotoxicity | 0.34 µM[4] |
| Compound 1 & 2 (related hybrid) | HTB-26, PC-3, HepG2 | Cytotoxicity | 10 - 50 µM[4] |
Detailed Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to evaluate the bioactivity of this compound.
Protocol: Evaluating Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of flavonoids.[3]
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
PGE₂ ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the this compound dilutions. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., a known COX-2 inhibitor). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
NO Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's instructions.
-
PGE₂ Measurement: Use a commercial ELISA kit to quantify the amount of PGE₂ in the supernatant, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of NO and PGE₂ production for each this compound concentration relative to the LPS-only treated cells.
Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate key experimental workflows and the signaling pathways modulated by flavonoids like this compound.
Experimental Workflow
This diagram outlines the general steps for an in vitro cell-based experiment with this compound.
Signaling Pathway Modulation
Flavonoids often exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation.[5] Many flavonoids are known to inhibit this pathway, preventing the transcription of pro-inflammatory genes.[6][7]
Nrf2 Antioxidant Pathway Activation
The Nrf2 pathway is a master regulator of the cellular antioxidant response.[8][9] Flavonoids can activate this pathway, leading to the expression of protective enzymes.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isosakuranin vs Sakuranetin biological activity
A Comparative Guide to the Biological Activities of Isosakuranin and Sakuranetin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar flavonoids is crucial for identifying promising therapeutic leads. This compound and sakuranetin, two closely related flavanones, have garnered significant attention for their diverse biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
Structural Difference
This compound (4'-methoxy-5,7-dihydroxyflavanone) and sakuranetin (7-methoxy-4',5-dihydroxyflavanone) are isomers, differing only in the position of a single methoxy group on their flavonoid backbone. This subtle structural variation can significantly influence their interaction with biological targets and, consequently, their therapeutic efficacy.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, anticancer, and neuroprotective activities of this compound and sakuranetin. It is important to note that much of the data comes from separate studies, and direct head-to-head comparisons are limited. Therefore, these values should be interpreted with caution.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | IC₅₀/Effect | Reference |
| Isosakuranetin | UV-B induced MMP-1 Expression | Human Keratinocytes (HaCaT) | MMP-1 | 90% inhibition at 20 µM | [1] |
| Sakuranetin | UV-B induced MMP-1 Expression | Human Keratinocytes (HaCaT) | MMP-1 | Inactive | [1] |
| Sakuranetin | COX-1 Inhibition | - | COX-1 | IC₅₀: 196.1 µM | [1] |
| Sakuranetin | 5-Lipoxygenase Inhibition | Rat Neutrophils | Leukotriene B4 production | IC₅₀: 9 µM | |
| Sakuranetin | Prostaglandin E2 Production | Macrophages | PGE2 | No inhibition at 25 µM | [2] |
| Sakuranetin | NO Production | LPS/IFN-γ stimulated macrophages | iNOS | Dose-dependent reduction | [2] |
| Sakuranetin | Cytokine Secretion (TNF-α, IL-6, IL-12) | LPS stimulated macrophages | Pro-inflammatory cytokines | Dose-dependent reduction (50 & 100 µM) | [2] |
Table 2: Antioxidant Activity
| Compound | Assay | IC₅₀/EC₅₀ | Reference |
| Isosakuranetin | Data not available | - | - |
| Sakuranetin | DPPH Radical Scavenging | Data not available | - |
Table 3: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Isosakuranetin | Data not available | - | - | - |
| Sakuranetin | HCT-116 | Human Colon Carcinoma | 68.8 ± 5.2 µg/mL | [3] |
| Sakuranetin | B16BL6 | Melanoma | Cytotoxic at 15 µmol/L | [3] |
Table 4: Neuroprotective Activity
| Compound | Model | Effect | Reference |
| Isosakuranetin | Data not available | - | - |
| Sakuranetin | Bicuculline-induced seizures in mice | Protected against seizures and death at 1 and 10 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Anti-inflammatory Activity: Inhibition of MMP-1 Expression
-
Cell Culture: Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
UV-B Irradiation: Cells are washed with phosphate-buffered saline (PBS) and irradiated with UV-B (30 mJ/cm²).
-
Treatment: Immediately after irradiation, cells are treated with various concentrations of this compound or sakuranetin.
-
RNA Isolation and RT-PCR: After 24 hours of incubation, total RNA is isolated, and the expression of MMP-1 mRNA is quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Western Blot Analysis: Cell lysates are prepared, and protein levels of MMP-1 and signaling proteins (ERK1/2, JNK1/2, p38) are determined by Western blotting using specific antibodies.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compounds (this compound or sakuranetin) are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound or sakuranetin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these flavonoids and a general workflow for their biological activity screening.
Caption: MAPK signaling pathway inhibition by this compound.
Caption: Experimental workflow for flavonoid bioactivity.
Conclusion
Both this compound and sakuranetin exhibit a range of promising biological activities. The available data suggests that this compound may have superior anti-inflammatory activity in the context of UV-B induced skin damage, while sakuranetin has demonstrated broader anti-inflammatory and anticancer effects in various models. However, the lack of direct comparative studies necessitates further research to definitively elucidate their relative potencies and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the pharmacological properties of these and other related flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sakuranetin exerts anticonvulsant effect in bicuculline-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isosakuranin and Other Notable Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, renowned for their wide range of pharmacological activities. Among them, Isosakuranin, a flavanone glycoside, has garnered interest for its potential therapeutic applications. This guide provides an objective comparison of this compound with other prominent flavonoids—specifically its aglycone Isosakuranetin , the related flavanone Sakuranetin , the common citrus flavanone Naringenin , and the widely researched flavonol Quercetin . The comparison is based on their performance in key biological assays, supported by experimental data and detailed methodologies to aid in research and development.
Due to the limited availability of direct experimental data on this compound, this guide primarily utilizes data from its aglycone, Isosakuranetin, for comparative purposes. The biological activity of a flavonoid glycoside can differ from its aglycone; therefore, the data presented for Isosakuranetin should be considered a proxy for this compound's potential activities.
Structural Comparison
Flavonoids share a common three-ring backbone structure (C6-C3-C6). The variations in hydroxylation, methoxylation, and glycosylation patterns across different subclasses, such as flavanones and flavonols, are responsible for their distinct biological activities.
-
This compound: A glycoside of Isosakuranetin (7-O-glucoside of naringenin 5-methyl ether).
-
Isosakuranetin: The aglycone of this compound, a methoxyflavanone.
-
Sakuranetin: An isomer of Isosakuranetin, it is the 7-methoxy derivative of naringenin.
-
Naringenin: A flavanone abundant in citrus fruits, serving as a precursor for many other flavonoids.
-
Quercetin: A flavonol, characterized by a C2-C3 double bond and a hydroxyl group at position 3, which distinguishes it from flavanones.
Comparative Analysis of Biological Activities
The therapeutic potential of these flavonoids is often evaluated based on their antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a quantitative comparison of these activities.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. This is commonly measured by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A lower IC₅₀ value indicates stronger antioxidant activity.
| Compound | Assay | IC₅₀ Value (µM) | Reference |
| Quercetin | DPPH | 0.55 µg/mL (~1.82 µM) | [1] |
| DPPH | 20.7 µM | [2] | |
| DPPH | 19.17 µg/mL (~63.4 µM) | [3] | |
| DPPH | 4.60 µM | [4] | |
| Naringenin | DPPH | 264.44 µM | [5] |
| Sakuranetin | DPPH | 61.4 µg/mL (~214 µM) | [6] |
No direct IC₅₀ values for this compound or Isosakuranetin in the DPPH assay were found in the provided search results.
Anti-inflammatory Activity
Flavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages (e.g., RAW 264.7).
| Compound | Assay | Cell Line | IC₅₀ Value / Effect | Reference |
| Isosakuranetin | TNF-α Cytotoxicity | L-929 | Protective effect | [7] |
| Sakuranetin | NO Production | RAW 264.7 | Significant inhibition at 50-100 µM | [8] |
| TNF-α, IL-6, IL-12 Secretion | Peritoneal Macrophages | Significant decrease at 50-100 µM | [8] | |
| COX-1 Inhibition | - | IC₅₀ = 196.1 µM | [7] | |
| Naringenin | NO Production | RAW 264.7 | No significant inhibition up to 100 µM | [9] |
| TNF-α, IL-6 Secretion | Various | Inhibits production | [10][11] | |
| Quercetin | NO Production | RAW 264.7 | IC₅₀ ≈ 27 µM | [9] |
| IL-6 Production | Neutrophils | Abrogated LPS-induced production at 40 µM | [12] | |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 | Dose-dependent reduction | [13] |
Anticancer Activity
The anticancer potential of flavonoids is assessed by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating greater potency. The MCF-7 human breast cancer cell line is a common model for such studies.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| Sakuranetin | HCT-116 (Colon Cancer) | 68.8 µg/mL (~240 µM) | [14] |
| Naringenin | MCF-7 | 400 µM | [15] |
| MCF-7 | 468 µg/mL (~1719 µM) | ||
| MCF-7 | 73.2 µg/mL (~269 µM) after 72h | ||
| Quercetin | MCF-7 | 4.9 µM | |
| MCF-7 | 17.2 µM | ||
| MCF-7 | 37 µM | [9] | |
| MCF-7 | 73 µM |
Signaling Pathway Modulation
Flavonoids exert their biological effects by interacting with various intracellular signaling pathways. Key pathways include the NF-κB pathway, which is central to inflammation, and the Nrf2/ARE pathway, which governs the antioxidant response.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a primary regulator of the inflammatory response. Upon stimulation by factors like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Many flavonoids, including Sakuranetin and Quercetin, have been shown to inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.[8]
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Nrf2/ARE Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or Nrf2 activators (like certain flavonoids), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Activation of the Nrf2/ARE antioxidant pathway by flavonoids.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of experimental data. Below are protocols for the key assays discussed in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Workflow Diagram
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations for each flavonoid to be tested, along with a standard antioxidant (e.g., Quercetin or Ascorbic Acid).
-
Reaction Setup: In a 96-well microplate, add 180 µL of the DPPH solution to each well. Add 20 µL of the flavonoid sample, standard, or blank (methanol) to the respective wells.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 515-517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value, which is the concentration required to inhibit 50% of the DPPH radicals.
MTT Assay (Anticancer/Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the flavonoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against flavonoid concentration to determine the IC₅₀ value.
Cytokine Inhibition Assay (Anti-inflammatory Activity)
This protocol describes the measurement of TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[1]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatant from each well.
-
ELISA Procedure: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's specific instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally measuring the colorimetric change.
-
Calculation: Create a standard curve using known concentrations of recombinant TNF-α and IL-6. Use this curve to determine the cytokine concentrations in the samples. Calculate the percentage inhibition of cytokine production for each flavonoid concentration compared to the LPS-only control.
Conclusion
This guide provides a comparative overview of this compound (via its aglycone Isosakuranetin) and other key flavonoids. The presented data highlights significant differences in their biological potencies. Quercetin consistently demonstrates superior antioxidant and anticancer activity with significantly lower IC₅₀ values compared to the flavanones. Among the flavanones, Sakuranetin shows notable anti-inflammatory effects by inhibiting NO and pro-inflammatory cytokine production. Naringenin 's activity appears to be generally weaker in these assays.
While data for Isosakuranetin suggests it possesses anti-inflammatory properties, a lack of comprehensive, directly comparable quantitative data for both this compound and its aglycone across all assays is a clear research gap. The provided protocols and pathway diagrams offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its derivatives. These investigations will be crucial for its potential development as a targeted therapeutic agent.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isosakuranetin | 46 Publications | 257 Citations | Top Authors | Related Topics [scispace.com]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmatonline.com [jmatonline.com]
- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isosakuranin: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Isosakuranin and its related flavanone, Sakuranetin. While both compounds exhibit potential in modulating inflammatory responses, their mechanisms and efficacy, as suggested by available data, show notable differences. This document summarizes key experimental findings, presents detailed methodologies for reproducibility, and visualizes the cellular pathways involved.
Comparative Analysis of Anti-Inflammatory Activity
This compound and Sakuranetin are structurally similar flavanones, with this compound being an isomer of Sakuranetin. Research into their anti-inflammatory effects has revealed distinct profiles. Sakuranetin has been more extensively studied for its broad anti-inflammatory activities, while data on this compound points towards a more specific inhibitory action on the Mitogen-Activated Protein Kinase (MAPK) pathway.
In Vitro Anti-Inflammatory Effects
The primary in vitro model for assessing the anti-inflammatory potential of these compounds involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the release of pro-inflammatory mediators.
Table 1: In Vitro Anti-Inflammatory Activity of Sakuranetin in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Sakuranetin | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | Not specified | Reduced release | [1] |
| iNOS Expression | Not specified | Inhibited synthesis | [1][2] |
| COX-2 Expression | 100 µM | Inhibited synthesis | [1][2] |
| TNF-α | Not specified | Inhibited secretion | [1][2] |
| IL-6 | Not specified | Inhibited secretion | [1][2] |
| IL-12 | Not specified | Inhibited secretion | [1] |
Note: Specific IC50 values for Sakuranetin were not provided in the referenced abstracts.
In Vivo Anti-Inflammatory Effects
In vivo studies provide a more complex physiological context for evaluating anti-inflammatory efficacy.
Table 2: In Vivo Anti-Inflammatory Activity of Sakuranetin
| Animal Model | Treatment | Key Findings | Reference |
| Mice with LPS-induced acute lung injury | Sakuranetin | Reduced neutrophil infiltration, macrophage populations, NF-κB levels, collagen fiber formation, and levels of TNF-α and IL-1β in the lungs. | [2] |
| Mice (acetic acid-induced writhing and carrageenan-induced neutrophil migration) | Sakuranetin (200 mg/kg) | Decreased writhes and reduced neutrophil migration, demonstrating antinociceptive and anti-inflammatory activities. | [3] |
Interestingly, a study that synthesized Isosakuranetin as a racemic mixture and tested it at a dose of 200 mg/kg in the same writhing and neutrophil migration models found no significant antinociceptive or anti-inflammatory activity[3]. The authors suggest that the lack of activity could be due to the racemic nature of the synthesized compound, as natural Sakuranetin possesses a specific enantiomeric excess due to its biosynthesis by enantiomeric enzymes[3]. This highlights a critical consideration for future studies on this compound.
Experimental Protocols
In Vitro LPS-Stimulated Macrophage Assay
This protocol is a standard method for evaluating the in vitro anti-inflammatory effects of compounds.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density.
-
Pre-treat the cells with various concentrations of this compound or a control compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for analysis of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured indirectly by quantifying nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: Determined by Western blot analysis of cell lysates using specific antibodies.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model for screening acute anti-inflammatory activity.
Animals:
-
Male Wistar rats or Swiss albino mice.
Experimental Procedure:
-
Administer this compound or a control vehicle orally or intraperitoneally to the animals.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound and related compounds.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: Sakuranetin's inhibition of the NF-κB signaling pathway.
Caption: In vitro experimental workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
The available evidence suggests that both this compound and Sakuranetin possess anti-inflammatory properties, albeit potentially through different primary mechanisms. Sakuranetin demonstrates broad-spectrum anti-inflammatory effects by inhibiting the NF-κB pathway and the production of various pro-inflammatory mediators. This compound, on the other hand, shows promise as a more targeted inhibitor of the MAPK signaling cascade.
For drug development professionals, these findings present distinct opportunities. Sakuranetin could be explored as a multi-target anti-inflammatory agent, while this compound's specificity for the MAPK pathway may offer a more tailored therapeutic approach with potentially fewer off-target effects.
Crucially, further research is required to fully validate the anti-inflammatory potential of this compound. Future studies should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, TNF-α, IL-6, etc.) in LPS-stimulated macrophages.
-
Chirality: Investigating the anti-inflammatory activity of individual enantiomers of this compound to address the discrepancies observed with the racemic mixture in vivo.
-
Broader in vivo testing: Evaluating the efficacy of pure this compound enantiomers in various animal models of inflammation.
-
NLRP3 Inflammasome: Exploring the potential inhibitory effects of this compound on the NLRP3 inflammasome, another critical pathway in inflammation.
By addressing these research gaps, a clearer understanding of this compound's therapeutic potential as an anti-inflammatory agent can be achieved.
References
Reproducibility of Isosakuranin Bioactivity Studies: A Comparative Guide
An In-depth Analysis of Experimental Data and Methodologies for Researchers, Scientists, and Drug Development Professionals
Isosakuranin, a flavanone found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. Numerous studies have explored its bioactivity, reporting anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive comparison of the existing data on this compound's bioactivity, with a focus on the reproducibility of these findings. We present a detailed overview of experimental protocols and a summary of quantitative data to aid researchers in designing and interpreting future studies.
Anticancer Activity of this compound
The potential of this compound as an anticancer agent has been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, is a key parameter for comparing these studies. However, the available literature primarily focuses on the aglycone form, Isosakuranetin, or related flavonoid structures.
A study on the structurally similar flavanone, Sakuranin, revealed its anticancer effects on human oropharyngeal squamous carcinoma cells. This study demonstrated that Sakuranin induces apoptosis (programmed cell death), inhibits cell migration and invasion, and modulates the m-TOR/PI3K/AKT signaling pathway, a critical pathway in cancer progression. While this provides valuable insight, direct IC50 values for this compound against a range of cancer cell lines are needed for a conclusive comparison.
Table 1: Anticancer Activity of this compound and Related Compounds (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| This compound | MCF-7 (Breast) | Data Not Available | MTT Assay | - |
| This compound | HeLa (Cervical) | Data Not Available | MTT Assay | - |
| This compound | A549 (Lung) | Data Not Available | MTT Assay | - |
| Sakuranin | Oropharyngeal | Qualitative Data | MTT Assay | [1] |
| Isosakuranetin | HL-60 (Leukemia) | ~25 | CCK-8 Assay | [2] |
| Isosakuranetin | U937 (Leukemia) | ~30 | CCK-8 Assay | [2] |
Note: The IC50 values for this compound are listed as "Data Not Available" to highlight the current gap in research. The data for Isosakuranetin is provided for comparative purposes.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Workflow for MTT Assay
References
Isosakuranin as a Positive Control: A Comparative Guide for Researchers
For scientists engaged in drug discovery and development, the selection of an appropriate positive control is a critical determinant of experimental validity. Isosakuranin, a flavanone glycoside found in various plants, has demonstrated consistent bioactivity in several key assays, positioning it as a reliable reference compound. This guide provides a comparative analysis of this compound against commonly used positive controls in anti-inflammatory and antioxidant assays, supported by experimental data and detailed protocols.
This compound in Anti-Inflammatory Assays
This compound has been shown to inhibit key inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2). Its performance in these assays makes it a viable alternative to other well-established positive controls.
Comparison with Standard Positive Controls
The inhibitory activity of this compound (also referred to as isookanin in some literature) is comparable to that of specific and broad-acting anti-inflammatory agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.
| Compound | Target | Assay System | IC50 Value |
| This compound | iNOS (NO Production) | LPS-stimulated RAW 264.7 cells | ~19.02 µM[1] |
| 1400W | iNOS (NO Production) | Enzyme-activity assay | ~0.2 µM[2] |
| This compound | COX-2 (PGE2 Production) | LPS-stimulated RAW 264.7 cells | Not explicitly defined in the provided results |
| Celecoxib | COX-2 (PGE2 Production) | In vitro enzyme assay | 40 nM[3] |
Note: IC50 values can vary between different experimental setups, cell lines, and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
1. Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound or the positive control (e.g., 1400W) for 2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL, and the cells are incubated for 24 hours.[4]
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
2. Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with this compound or a positive control like celecoxib, followed by LPS stimulation.[4]
-
Measurement of PGE2: The level of PGE2 in the cell culture medium is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1][4]
-
Calculation: The inhibitory effect on PGE2 production is calculated, and the IC50 value is determined.
Signaling Pathway
The anti-inflammatory action of this compound involves the downregulation of the LPS-induced MAPK and AP-1 signaling pathways, which in turn inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
A Comparative Guide to the Cross-Validation of Isosakuranin Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds like Isosakuranin is paramount. The cross-validation of analytical methods is a critical step to ensure that data is reproducible and comparable, especially when methods are transferred between laboratories or updated over the course of a research project.[1] This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Performance Comparison
The choice between HPLC-PDA and UPLC-MS/MS often depends on the specific demands of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. The following table summarizes typical performance characteristics for these methods based on validated analyses of similar flavonoid compounds.
| Parameter | HPLC-PDA | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥0.9980[2] | >0.998[3] |
| Limit of Detection (LOD) | 0.003–0.764 μg/mL[2] | 0.2 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.010–2.315 μg/mL[2] | 0.5 ng/mL[3] |
| Accuracy (% Recovery) | 96.36–106.95%[2] | 86%–112%[3] |
| Precision (Relative Standard Deviation, % RSD) | <2.50%[2] | <14%[3] |
| Matrix Effect | Not applicable/Typically low interference | 86%–109.6%[3] |
| Typical Run Time | 20–60 minutes | <10 minutes |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible analytical results. Below are representative methodologies for the quantification of this compound.
HPLC-PDA Method
A robust and widely accessible method suitable for quality control and quantification in less complex matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Method Validation: The method must be validated according to ICH or FDA guidelines, assessing parameters like selectivity, linearity, accuracy, precision, LOD, and LOQ.[5][6]
UPLC-MS/MS Method
This method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices like plasma or blood.
-
Sample Preparation (One-Step Protein Precipitation):
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: Specific precursor/product ion pairs for this compound and the internal standard should be optimized.
-
-
Method Validation: A full validation is required, including the assessment of matrix effects, recovery, and stability, in addition to standard validation parameters.[8][9]
Mandatory Visualizations
Workflow for Analytical Method Cross-Validation
Cross-validation is essential to demonstrate that different analytical methods yield comparable results, ensuring data integrity across a project's lifecycle.[1]
Caption: Logical workflow for the cross-validation of two analytical methods.
Potential Anti-Inflammatory Signaling Pathways of this compound
This compound, like other flavonoids, is believed to exert its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory activity likely involves the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammation.[6][10][11]
Caption: Potential anti-inflammatory mechanisms of this compound action.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of isocoumarins isolated from Paepalanthus bromelioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of Isosakuranin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vivo efficacy of Isosakuranin, a naturally occurring flavonoid, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited direct in vivo data available for this compound, this guide leverages extensive research on its closely related analogue, Sakuranetin, to project and understand its potential therapeutic effects, particularly in the realm of inflammation.
Comparative Efficacy in Inflammatory Models
To contextualize its potential efficacy, we can draw comparisons with other well-studied flavonoids. For instance, in a d-galactose-induced aging mouse model, various flavonoids exhibited differing levels of antioxidant and anti-inflammatory activity.[3][4] While this compound was not included in this specific study, the structure-activity relationships observed can offer predictive insights.
Below is a summary of the anti-inflammatory effects of Sakuranetin in a key animal model, which can be considered indicative of this compound's potential performance.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Sakuranetin | Murine model of allergic asthma | 20 mg/kg | Reduced serum IgE levels, lung inflammation (eosinophils, neutrophils, Th2/Th17 cytokines), and mucus production. | [2] |
| Sakuranetin | Osteoarthritis rat model | - | Alleviated cartilage and subchondral bone degeneration. | [5] |
| Sakuranetin | LPS-induced mortality in zebrafish larvae | - | Reduced mortality, restored cardiac function, and attenuated immune cell infiltration. | [1] |
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of flavonoids like Sakuranetin, and by extension this compound, are attributed to their ability to modulate critical intracellular signaling pathways. The two primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7][8][9][10][11]
Dysregulation of these pathways is a hallmark of many inflammatory conditions. Flavonoids can interfere with these cascades, leading to a reduction in the production of pro-inflammatory mediators.[12][13][14]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and inflammation. In the context of inflammation, its activation can lead to the production of inflammatory cytokines. Sakuranetin has been shown to inhibit the PI3K/Akt/NF-κB pathway, thereby reducing inflammation and protecting chondrocytes in an osteoarthritis model.[5] This inhibition is a key mechanism behind its therapeutic potential.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like JNK, p38, and ERK, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals.[7] Sakuranetin has been observed to modulate JNK and p38 phosphorylation, key steps in the activation of this pathway.[6][15] By inhibiting these kinases, Sakuranetin can suppress the expression of inflammatory enzymes and cytokines.
Experimental Protocols
Standardized and reproducible experimental models are crucial for the in vivo validation of anti-inflammatory agents.[16][17] The following are detailed methodologies for two commonly used models in which the efficacy of this compound could be rigorously tested.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[18][19][20][21][22]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test groups (different doses of this compound).
-
Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally.[23]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to mimic systemic inflammation induced by bacterial endotoxins.[24][25][26][27][28]
Protocol:
-
Animal Model: C57BL/6 mice.
-
Acclimatization: Animals are housed under standard laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, LPS-only, and LPS + this compound (various doses) groups.
-
Compound Administration: this compound is administered, typically via intraperitoneal injection, prior to LPS challenge.[23]
-
Induction of Inflammation: LPS (e.g., from E. coli) is administered via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS injection, blood and tissues (e.g., lung, liver) are collected.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.
-
Histopathological Analysis: Tissues are processed for histological examination to assess inflammatory cell infiltration.
Conclusion
While direct in vivo validation of this compound's efficacy is an area requiring further investigation, the substantial body of evidence for its structural analog, Sakuranetin, provides a strong rationale for its potential as a potent anti-inflammatory agent. The projected mechanisms of action, centered on the inhibition of the PI3K/Akt and MAPK signaling pathways, align with the known activities of many therapeutic flavonoids. The experimental protocols detailed in this guide offer a robust framework for the systematic in vivo evaluation of this compound, paving the way for its potential development as a novel therapeutic for inflammatory diseases. Further research, including head-to-head comparative studies with existing anti-inflammatory drugs, is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 9. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpras.com [ijpras.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isoliquiritigenin Reduces LPS-Induced Inflammation by Preventing Mitochondrial Fission in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Lack of Clinical Trial Data for Isosakuranin Precludes Meta-Analysis; Preclinical Evidence Reveals Anti-inflammatory and Antioxidant Potential
Despite a comprehensive search for clinical studies, no human trials or meta-analyses for the flavonoid Isosakuranin were identified, making a clinical comparison guide unfeasible at this time. The absence of clinical data highlights a significant gap in the translation of this natural compound from preclinical research to human studies. However, a review of available in vitro and in vivo preclinical data reveals this compound's potential as a modulator of key signaling pathways involved in inflammation and oxidative stress, suggesting a promising avenue for future therapeutic development.
Preclinical Anti-inflammatory Activity of this compound and Related Flavonoids
Preclinical evidence strongly suggests that this compound and its glycoside, Sakuranin, exert anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
A key study on Sakuranin demonstrated its ability to directly interact with the TLR4/myeloid differentiation factor 2 (MD2) complex. This interaction disrupts the lipopolysaccharide (LPS)-TLR4 signaling cascade, a critical pathway in the innate immune response that, when dysregulated, can lead to chronic inflammation. By inhibiting this pathway, Sakuranin was shown to suppress the nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]
The downstream effects of this inhibition were observed in both cellular and animal models. In LPS-stimulated RAW 264.7 macrophages, Sakuranin significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the transcriptional and translational levels.[1] In a zebrafish larvae model, Sakuranin demonstrated systemic anti-inflammatory effects by reducing LPS-induced mortality, restoring cardiac function, and attenuating immune cell infiltration.[1]
While direct quantitative data for this compound's anti-inflammatory effects are limited, the data for Sakuranin provides a strong surrogate for its potential activity.
Table 1: Preclinical Anti-inflammatory Effects of Sakuranin (this compound Glycoside)
| Parameter | Model System | Key Findings | Reference |
| Inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO, PGE2, IL-12, and TNF-α production. | [1] |
| Inflammatory Enzymes | LPS-stimulated RAW 264.7 macrophages | Downregulation of iNOS and COX-2 expression. | [1] |
| Systemic Inflammation | LPS-induced zebrafish larvae | Reduced mortality, restored cardiac function, and attenuated immune cell infiltration. | [1] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
The anti-inflammatory activity of Sakuranin was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of Sakuranin for 1 hour.
-
Stimulation: Following pre-treatment, the cells were stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Measurement of NO: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the Sakuranin-treated groups with that of the LPS-only treated group.
Preclinical Antioxidant Activity and a Glimpse into Other Pathways
Beyond its anti-inflammatory effects, preclinical studies on related flavonoids suggest that this compound likely possesses antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. While direct evidence for this compound is pending, other flavonoids have been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes.
Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway, which is interconnected with both inflammatory and oxidative stress responses, is another potential target of this compound. Studies on the related flavonoid, Sakuranetin, have shown that it can reduce the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK in a model of allergic airway inflammation.[2]
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action for this compound and related compounds based on preclinical findings, the following diagrams illustrate the key signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized antioxidant signaling pathway of this compound.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, these findings underscore the urgent need for well-designed clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in humans. Future research should focus on confirming the observed preclinical mechanisms in human subjects and exploring its potential in treating inflammatory and oxidative stress-related diseases. The detailed experimental protocols from preclinical studies, such as the nitric oxide inhibition assay, provide a starting point for standardized in vitro comparisons with other potential therapeutic agents. The provided signaling pathway diagrams offer a visual framework for understanding its potential molecular targets. Further investigation into its effects on the MAPK and Nrf2 pathways will be crucial to fully elucidate its therapeutic promise.
References
Safety Operating Guide
Personal protective equipment for handling Isosakuranin
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Isosakuranin in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1] The following personal protective equipment should be worn when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant or equivalent | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with this compound. |
| Body Protection | Laboratory Coat | Standard white lab coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | - | Not generally required under normal handling conditions with adequate ventilation.[1] | This compound is not classified as a respiratory hazard.[2][3] |
Operational Plan: Handling this compound
Proper handling of this compound is crucial for both safety and maintaining the compound's integrity.
1. Preparation and Weighing:
-
Conduct all handling procedures in a well-ventilated area.[1]
-
When weighing the powdered form of this compound, do so in an area with minimal air disturbance to avoid creating dust.
-
Always wear the recommended PPE during weighing and preparation of solutions.
2. Solution Preparation:
-
This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.
-
When preparing stock solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound powder and stock solutions in a cool, dry place.
-
Protect from light to prevent degradation.[4] Amber vials or containers wrapped in foil are recommended.[4]
-
For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[4]
Disposal Plan
As this compound is not classified as hazardous waste, disposal procedures are more straightforward than for toxic chemicals.[1] However, it is imperative to adhere to institutional and local regulations for chemical waste disposal.
1. Solid Waste:
-
Uncontaminated this compound Powder: If the powder is unused and deemed waste, it should be placed in a sealed, clearly labeled container. This container can then be disposed of in the regular laboratory trash, but it is best practice for laboratory personnel to transport it directly to the dumpster to avoid alarming custodial staff.[5][6]
-
Contaminated Labware (e.g., weigh boats, pipette tips): These should be collected in a designated solid waste container in the lab and disposed of according to institutional guidelines for non-hazardous chemical waste.
2. Liquid Waste:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, provided they do not contain any hazardous solvents.[7] However, always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.[5][8]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must not be poured down the drain. These should be collected in a designated, properly labeled hazardous waste container for organic solvents. Even though this compound itself is not hazardous, the solvent is.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 5. sfasu.edu [sfasu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
